4-Ethynylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHLZCPDZPBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
192705-28-5 | |
| Record name | Benzoic acid, 4-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90343433 | |
| Record name | 4-ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-00-3 | |
| Record name | 4-ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethynylbenzoic acid CAS number and properties
An In-depth Technical Guide to 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis with significant applications in pharmaceutical development and materials science.
Core Properties and CAS Number
This compound, also known as 4-carboxyphenylacetylene, is a bifunctional organic compound containing both a carboxylic acid and a terminal alkyne group. Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Chemical Structure:
Caption: Chemical structure of this compound.
The Chemical Abstracts Service (CAS) registry number for this compound is 10602-00-3 [1][2][3][4].
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10602-00-3 | [1][2][3][4] |
| Molecular Formula | C₉H₆O₂ | [1][2][3] |
| Molecular Weight | 146.14 g/mol | [1][2][3] |
| Appearance | White to light yellow or orange powder/crystals | [1][2][5] |
| Melting Point | ~200 °C (decomposes) | [1][5] |
| Purity | ≥90% to >98% (depending on supplier) | [1][2][5] |
| Solubility | Sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic data, including ¹³C NMR, GC-MS, and FTIR spectra, are available in public databases such as PubChem[4].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the deprotection of a silyl-protected precursor. The following protocol is adapted from literature procedures.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-[(trimethylsilyl)ethynyl]benzoate in a methanol (B129727) solution containing potassium hydroxide.
-
Reaction: Heat the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 2-3 using hydrochloric acid (HCl).
-
Extraction: Extract the aqueous solution with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization.
Purification Workflow:
Caption: General workflow for the purification of this compound by recrystallization.
Detailed Methodology:
-
Solvent Selection: Choose a suitable solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added, and the solution can be heated briefly before hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Role in Synthesis and Potential Applications
This compound's primary significance lies in its utility as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications. The carboxylic acid group can undergo esterification, amidation, and other related reactions, while the terminal alkyne is amenable to a variety of transformations, most notably the Sonogashira coupling and click chemistry reactions.
Logical Relationship of Applications:
Caption: The role of this compound as a precursor in various applications.
Role in Drug Development
While there is no direct evidence of this compound itself being a modulator of specific signaling pathways, it is a crucial component in the synthesis of various pharmaceutically active compounds. Its rigid structure and ability to form carbon-carbon bonds make it a valuable scaffold in drug design. For instance, it can be incorporated into larger molecules that may act as enzyme inhibitors or receptor ligands. The biological activity of these resulting molecules is determined by their overall structure and not solely by the 4-ethynylbenzoyl moiety.
It is worth noting that a structurally related compound, 4-hydroxy-benzoic acid, has been shown to exhibit estrogen-like effects by activating the ERK, PI3K/AKT, and ERα signaling pathways. This suggests that derivatives of benzoic acid can indeed interact with biological signaling cascades.
Materials Science
In materials science, this compound is used in the synthesis of functional polymers and nanomaterials. The ethynyl (B1212043) group can be polymerized or used for surface functionalization, while the carboxylic acid group can be used to anchor the molecule to surfaces or other molecules. These materials have potential applications in electronics, sensing, and drug delivery.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
4-Ethynylbenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of 4-Ethynylbenzoic acid, a versatile building block in organic synthesis, materials science, and pharmaceutical development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂ | [1][2][3][4] |
| Molecular Weight | 146.14 g/mol | [1][2][3][4] |
| CAS Number | 10602-00-3 | [1][2][3][4] |
Structural and Chemical Identity
This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a terminal alkyne (ethynyl) group.[5] This unique bifunctional structure allows it to serve as a versatile intermediate in a wide range of chemical reactions.[1][5] The carboxylic acid group can undergo esterification and amidation, while the ethynyl (B1212043) group is highly reactive in cycloadditions and metal-catalyzed cross-coupling reactions.[1][5]
Applications in Research and Development:
-
Organic Synthesis: It is a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1]
-
Pharmaceuticals: The compound is used in the design of novel drug candidates.[1][5]
-
Materials Science: It is utilized in creating advanced polymers, functionalized surfaces, and nanomaterials, where its rigid structure can impart desirable properties like thermal stability.[1][5]
Note on Provided Prompt Requirements: The request for experimental protocols and signaling pathway diagrams (using Graphviz) is not applicable to the query for a compound's basic molecular properties. Such visualizations are suited for representing dynamic processes, experimental workflows, or biological pathways, which are beyond the scope of providing the molecular weight and formula of a chemical compound.
References
An In-Depth Technical Guide to the Synthesis of 4-Ethynylbenzoic Acid from 4-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-ethynylbenzoic acid, a versatile building block in pharmaceutical and materials science, starting from the readily available 4-bromobenzoic acid. The synthesis involves a three-step sequence: esterification of the starting material, Sonogashira coupling with a protected alkyne, and a final deprotection/saponification step.
Synthetic Pathway Overview
The synthesis of this compound from 4-bromobenzoic acid is a multi-step process that begins with the protection of the carboxylic acid functionality as a methyl ester. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene (B32187) to introduce the alkyne moiety. The synthesis is completed by the simultaneous deprotection of the trimethylsilyl (B98337) group and saponification of the methyl ester to yield the final product.
Caption: Overall synthetic workflow from 4-bromobenzoic acid to this compound.
Experimental Protocols
Step 1: Esterification of 4-Bromobenzoic Acid to Methyl 4-Bromobenzoate
The carboxylic acid is first converted to its methyl ester to prevent side reactions during the subsequent Sonogashira coupling.
Reaction Scheme:
Procedure:
-
Suspend 4-bromobenzoic acid (e.g., 9.98 kg, 48 mol) in methanol (B129727) (40 kg).[1]
-
Carefully add concentrated sulfuric acid (2 kg, 20 mol) to the suspension.[1]
-
Heat the mixture to reflux and maintain for approximately 5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to -10°C over 10 hours to induce crystallization.[1]
-
Isolate the crystalline product by filtration and wash the filter cake with cold methanol.[1]
-
Dry the product to obtain methyl 4-bromobenzoate.
| Parameter | Value | Reference |
| Reactants | 4-Bromobenzoic Acid, Methanol | [1] |
| Catalyst | Sulfuric Acid | [1] |
| Reaction Time | ~5 hours | [1] |
| Reaction Temp. | Reflux | [1] |
| Yield | ~87.5% | [1] |
| Product Form | Crystalline solid | [1] |
Step 2: Sonogashira Coupling of Methyl 4-Bromobenzoate with Trimethylsilylacetylene
This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.
Reaction Scheme:
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromobenzoate (1 equivalent), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (1-5 mol%).[2][3]
-
Add an anhydrous solvent, such as triethylamine, which also serves as the base.[3][4]
-
Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the mixture.[2]
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[4]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Reactants | Methyl 4-bromobenzoate, Trimethylsilylacetylene | [2][3] |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | [3] |
| Co-catalyst | Copper(I) iodide | [3] |
| Base/Solvent | Triethylamine | [3][4] |
| Reaction Temp. | Reflux | [4] |
| Yield | Not specified for this specific reaction |
Step 3: One-Pot Deprotection and Saponification
The trimethylsilyl protecting group is removed from the alkyne, and the methyl ester is hydrolyzed to the carboxylic acid in a single step.
Reaction Scheme:
Procedure:
-
Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in methanol.
-
Add a solution of potassium hydroxide (B78521) in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with an acidic solution (e.g., HCl) to precipitate the product.
-
Isolate the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
| Parameter | Value |
| Reagents | Potassium Hydroxide, Methanol |
| Reaction Temp. | Room Temperature |
| Workup | Acidic |
| Purification | Recrystallization |
Purification and Characterization
The final product, this compound, is a solid that can be purified by recrystallization, commonly from hot water.
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of hot water.
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals under vacuum.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Powder or crystals |
| Melting Point | ~200 °C |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 13.2 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 4.3 (s, 1H, C≡CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 166.5, 132.0, 131.5, 130.0, 128.0, 83.5, 82.0 |
Logical Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the synthesis and purification of this compound.
Caption: Decision and workflow diagram for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Ethynylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates a notable scarcity of specific quantitative solubility data for 4-ethynylbenzoic acid in a wide range of common organic solvents. This guide presents the available qualitative information for this compound and, as a relevant and well-documented alternative, provides a comprehensive overview of the solubility of its parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of this compound and its derivatives.
Introduction to this compound
This compound (CAS 10602-00-3) is a bifunctional organic compound featuring both a carboxylic acid and a terminal alkyne group.[1] This unique structure makes it a valuable building block in various fields, including medicinal chemistry, materials science, and polymer chemistry.[1][2] Its primary applications lie in the synthesis of more complex molecules through reactions involving its functional groups, such as esterification, amidation, and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] Understanding its solubility is crucial for its effective use in these synthetic applications, including reaction condition optimization, purification, and formulation.
Solubility Profile of this compound
Qualitative solubility information for this compound is limited. It is reported to be sparingly soluble in water.[1] Due to the presence of the polar carboxylic acid group, it is expected to be soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO).
Given the lack of comprehensive quantitative data for this compound, the solubility of benzoic acid is presented below as a proxy. The benzene (B151609) ring and carboxylic acid group are shared between the two molecules, providing a reasonable, albeit approximate, indication of the types of solvents that are likely to be effective.
Quantitative Solubility Data for Benzoic Acid
The solubility of benzoic acid is significantly influenced by the solvent's polarity and the temperature. Generally, it exhibits low solubility in non-polar solvents and higher solubility in polar organic solvents.[3]
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) |
| Water | 25 | 0.34 | 0.028 |
| Ethanol | 25 | 58.4 | 4.78 |
| Acetone | 25 | 55.6 | 4.55 |
| Ethyl Acetate | 25 | 44.5 | 3.64 |
| Benzene | 25 | 12.2 | 1.00 |
| Carbon Tetrachloride | 25 | 4.1 | 0.34 |
| Diethyl Ether | 25 | 49.7 | 4.07 |
| Chloroform | 25 | 22.2 | 1.82 |
| Dimethyl Sulfoxide (DMSO) | 25 | >50 | >4.1 |
| Dimethylformamide (DMF) | 25 | >50 | >4.1 |
Note: This data is for benzoic acid and should be used as an estimation for this compound with caution. The ethynyl (B1212043) group may influence solubility.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal saturation method.[4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, ethyl acetate, acetone)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Syringes
-
Volumetric flasks
-
Spectrophotometer (if using UV-Vis) or HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial mass of the flask.
-
Calculate the solubility in g/100 g of solvent or mol/L.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
-
Measure the absorbance at the λmax of this compound using a UV-Vis spectrophotometer or analyze the concentration using a calibrated HPLC method.
-
Calculate the original concentration of the saturated solution based on the dilution factor.
-
-
-
Data Analysis:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The results should be reported as the average of multiple replicates with the standard deviation.
-
Application in Organic Synthesis: Click Chemistry
This compound is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This reaction is widely used for bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[5] The workflow below illustrates a typical CuAAC reaction involving this compound.
Conclusion
References
A Technical Guide to the Spectral Analysis of 4-Ethynylbenzoic Acid
Introduction
4-Ethynylbenzoic acid (4-EBA) is a bifunctional organic molecule featuring both a carboxylic acid and a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry, materials science, and drug development, particularly as a linker in bioconjugation and a component in the synthesis of complex polymers and macrocycles. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the key spectral data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational resource for researchers and scientists.
Spectroscopic Data Summary
The following sections present the core spectral data for this compound. The data is organized into tables for clarity and ease of comparison, facilitating its use in structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here are based on typical chemical shifts observed for analogous compounds in common deuterated solvents like DMSO-d₆.
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum of 4-EBA is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the acetylenic proton.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |
| ~8.00 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~7.65 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~4.20 | Singlet | 1H | Acetylenic (≡C-H) |
¹³C NMR (Carbon NMR) Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~166.5 | Carboxylic Acid (-C OOH) |
| ~132.0 | Aromatic (C -2, C -6) |
| ~131.0 | Aromatic (C -4) |
| ~129.5 | Aromatic (C -3, C -5) |
| ~126.0 | Aromatic (C -1) |
| ~83.5 | Acetylenic (-C ≡CH) |
| ~82.0 | Acetylenic (-C≡C H) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Strong, sharp | Alkyne (≡C-H) | Stretching |
| 3300 - 2500 | Strong, very broad | Carboxylic Acid (O-H) | Stretching |
| ~2110 | Medium, sharp | Alkyne (-C≡C-) | Stretching |
| ~1700 | Strong, sharp | Carboxylic Acid (C=O) | Stretching |
| 1605, 1500 | Medium | Aromatic Ring (C=C) | Stretching |
| ~1300 | Strong | Carboxylic Acid (C-O) | Stretching |
| ~900 | Strong | Aromatic Ring (C-H) | Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.[1]
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 129 | High | [M - OH]⁺ |
| 101 | Medium | [M - COOH]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation fragment) |
Experimental Protocols
The data presented in this guide are typically obtained using standard, high-resolution instrumentation. The following protocols outline the general methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance instrument, operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[2]
-
Data Acquisition for ¹H NMR: Acquire the spectrum at room temperature. Typically, 16-64 scans are sufficient. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the internal TMS standard.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Technique): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 88.[1]
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.
-
Instrumentation: Employ a GC-MS system, such as a Shimadzu GC-MS-QP2010.[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.
Visualization of Analytical Workflow
The logical flow for the spectral analysis of a chemical compound like this compound can be visualized as a sequential process from sample handling to final structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to Commercial Sourcing of High-Purity 4-Ethynylbenzoic Acid for Research and Drug Development
For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. 4-Ethynylbenzoic acid is a critical building block in various applications, including the synthesis of antibody-drug conjugates (ADCs) through "click chemistry," the development of novel imaging agents, and the creation of advanced polymers.[1][2][3] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, methods for its quality assessment, and a typical application protocol.
Commercial Supplier Landscape
A number of chemical suppliers offer this compound, with varying stated purities and available documentation. The choice of supplier often depends on the specific requirements of the research or development phase, with higher purity grades being essential for applications in later-stage drug development and clinical trials. Below is a comparative summary of offerings from prominent commercial suppliers.
Data Presentation: Comparison of Commercial Suppliers
| Supplier | Stated Purity | Analytical Data Provided | Physical Form | Storage Temperature |
| Sigma-Aldrich (Merck) | ≥90%[4] | Certificate of Analysis (CoA) available | Powder or crystals[4] | 2-8°C[4] |
| Chem-Impex | ≥ 98% (HPLC)[1] | Orange Powder[1] | 0 - 8 °C[1] | |
| MedchemExpress | 98.84%[2] | Certificate of Analysis (CoA), SDS[2] | Solid[2] | |
| NebuChem™ | 95% | Datasheet, CoA, MSDS (on request) | See label | |
| TCI Chemicals | >98.0%(GC)[3] | Light yellow to yellow to yellow-red powder to crystals[3] | ||
| BLD Pharm | NMR, HPLC, LC-MS, UPLC & more (on inquiry)[5] | Inert atmosphere, 2-8°C[5] | ||
| Santa Cruz Biotechnology | ≥95%[6] | Certificate of Analysis (lot specific)[6] |
Experimental Protocols
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is crucial to verify the purity of this compound. Reverse-phase HPLC (RP-HPLC) is a common and effective technique for this purpose. The following is a general protocol that can be adapted and validated for specific laboratory conditions.
Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), and dilute to the mark. This will be the standard stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.01 mg/mL to 0.2 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard stock solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher proportion of A and gradually increase the proportion of B over the run time to elute the compound and any impurities.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[6]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This compound is a valuable reagent in click chemistry for the formation of triazole linkages.[2] This reaction is widely used in bioconjugation, such as linking a drug molecule to an antibody.[7] The following is a general protocol for a copper(I)-catalyzed click reaction.
Objective: To conjugate this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., an azide-modified peptide or protein)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A suitable ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the copper(I) catalyst and prevent protein denaturation.[7]
-
A suitable buffer system (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent if needed to dissolve this compound (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Prepare fresh aqueous stock solutions of CuSO₄ and sodium ascorbate.
-
Prepare a stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule solution and the this compound stock solution. The molar ratio will depend on the specific application and may require optimization.
-
Add the THPTA ligand solution to the mixture.
-
Initiate the reaction by adding the CuSO₄ solution, followed by the sodium ascorbate solution. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours and should be monitored for completion using an appropriate analytical technique, such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods like size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Supplier Selection Workflow
The process of selecting a commercial supplier for a critical raw material like high-purity this compound involves several logical steps to ensure the quality and suitability for the intended application.
Caption: Workflow for selecting a commercial supplier of high-purity this compound.
Signaling Pathway in Drug Development Context
While this compound itself is not a signaling molecule, it is a key component in constructing molecules that interact with signaling pathways. For instance, it can be used as a linker to attach a cytotoxic drug to an antibody that targets a specific receptor on a cancer cell, thereby modulating a signaling pathway involved in cell proliferation or survival.
Caption: Role of an ADC in modulating a target signaling pathway.
References
An In-depth Technical Guide on the Safety and Handling of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-ethynylbenzoic acid (CAS No. 10602-00-3), a compound utilized in the synthesis of various materials, including dendritic helical poly(phenylacetylenes) and zinc porphyrins for dye-sensitized solar cells.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential health risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and eye contact. It is harmful if swallowed and causes serious eye irritation.[2] Some data also suggests it may cause skin irritation.[2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₆O₂[1][2] |
| Molecular Weight | 146.14 g/mol [1][2] |
| Appearance | Powder or crystals[1] |
| Melting Point | 200 °C[1] |
| Storage Temperature | 2-8°C[1] or -20°C[1] |
| Functional Group | Carboxylic acid[1] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[6][7]
-
Store in a cool place, with recommended storage temperatures between 2-8°C.[1] Some sources also suggest storage at -20°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[6][7]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls:
-
Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.[4][5]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][5][8] |
| Skin Protection | Wear impervious gloves (inspect prior to use) and a lab coat.[3][5][6] |
| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[6][8] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][7] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[5][7]
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation and avoid breathing dust.[5][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]
-
Methods for Cleaning Up: Sweep up and shovel the material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Development of hazardous combustion gases or vapors, such as carbon oxides, is possible in the event of a fire.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound 10602-00-3 [sigmaaldrich.com]
- 2. This compound | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.co.uk [fishersci.co.uk]
4-Ethynylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylbenzoic acid (4-EBA) is a bifunctional aromatic compound featuring both a carboxylic acid and a terminal alkyne group. This unique structure renders it a highly versatile building block in various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. This document provides an in-depth overview of 4-EBA, encompassing its historical context, key physicochemical and spectroscopic properties, detailed synthesis protocols, and its diverse applications. Particular emphasis is placed on its role as a critical intermediate in the development of novel therapeutics and advanced materials.
Discovery and History
While a singular definitive "discovery" of this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the development of synthetic methodologies for aryl alkynes in the 20th century. The advent of powerful cross-coupling reactions, most notably the Sonogashira coupling, revolutionized the ability of chemists to form carbon-carbon bonds between sp-hybridized alkyne carbons and sp²-hybridized aryl carbons. This paved the way for the synthesis of a vast array of functionalized aryl alkynes, including 4-EBA.
Initially, the interest in compounds like 4-EBA was likely driven by fundamental research into the properties and reactivity of molecules possessing dual functionalities. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the terminal alkyne is a gateway to a rich variety of chemical transformations, including cycloadditions (such as "click chemistry"), polymerization, and further coupling reactions. Over time, the strategic importance of 4-EBA has grown substantially, transitioning from a compound of academic curiosity to a key commercial building block for high-value applications.[1]
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow to orange crystalline solid at room temperature.[2] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₂ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| CAS Number | 10602-00-3 | [3] |
| Melting Point | 200 °C (decomposes) | |
| Appearance | Light yellow to orange powder/crystals | [2] |
| Solubility | Sparingly soluble in water | [2] |
| pKa | 3.95 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | δ (ppm): 13.22 (s, 1H, -COOH), 7.94-7.97 (m, 2H, Ar-H), 7.71-7.73 (m, 1H, Ar-H), 7.53 (t, J=7.5 Hz, 1H, Ar-H), 4.30 (s, 1H, ≡C-H) | |
| ¹³C NMR | δ (ppm): 166.4 (C=O), 135.8, 132.2, 131.3, 129.7, 129.2, 122.1 (Aromatic C), 82.5 (≡C-H), 81.7 (Ar-C≡) | |
| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch), ~3000-2500 (O-H stretch, broad) | |
| Mass Spectrometry (MS) | m/z: 146.0368 (M⁺) | [3] |
Key Synthetic Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the ethynyl (B1212043) group onto a pre-existing benzoic acid derivative. The following are detailed protocols for two common and effective methods.
Sonogashira Coupling of a Halogenated Benzoic Acid Derivative
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This method is highly efficient for the synthesis of 4-EBA, typically starting from a 4-halobenzoic acid ester.
Experimental Protocol: Sonogashira Coupling followed by Saponification
-
Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate (B1621894) with Trimethylsilylacetylene (B32187)
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add an amine base, typically triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), which also serves to neutralize the hydrogen halide byproduct.
-
To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, by column chromatography on silica (B1680970) gel.
-
-
Step 2: Deprotection and Saponification
-
Dissolve the purified methyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol (B129727) and a base such as potassium carbonate or potassium hydroxide.
-
Stir the solution at room temperature or with gentle heating until the deprotection of the silyl (B83357) group and saponification of the ester are complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
References
Stability and Storage of 4-Ethynylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-ethynylbenzoic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment and proper storage.
Chemical Stability Profile
This compound is a crystalline solid that exhibits moderate stability under controlled conditions. Its stability is influenced by temperature, light, pH, and the presence of oxidizing agents. The key reactive moieties are the terminal alkyne group and the carboxylic acid function, which dictate its degradation pathways.
Thermal Stability
Photostability
Specific photostability studies on this compound are not extensively documented. However, aromatic compounds, particularly those with unsaturated functional groups like alkynes, can be susceptible to photodegradation. Exposure to UV light can potentially lead to polymerization, oxidation, or other photochemical reactions. Therefore, it is crucial to protect this compound from light, especially during long-term storage and when in solution.
pH Stability
The stability of this compound in solution is expected to be pH-dependent. The carboxylic acid moiety can influence its reactivity and degradation. In alkaline conditions, the carboxylate form is predominant, which may alter its susceptibility to oxidation or other reactions. In acidic conditions, the carboxylic acid is protonated. While specific hydrolysis data for the ethynyl (B1212043) group under different pH conditions is not available, it is a factor to consider in formulation and analytical method development. For many phenolic compounds, stability is greater in acidic conditions (pH < 7).[2]
Oxidative Stability
The ethynyl group in this compound can be susceptible to oxidation. Strong oxidizing agents should be avoided as they can lead to the degradation of the alkyne functionality. Care should be taken to avoid contact with atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions that can catalyze oxidation.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers and general chemical safety guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C[3] | To minimize thermal degradation and potential polymerization. Colder temperatures are generally preferred for long-term storage. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the ethynyl group. |
| Light | Protect from light (e.g., store in an amber vial or in the dark) | To prevent photodegradation. |
| Container | Tightly sealed container | To prevent moisture uptake and exposure to air. |
Potential Degradation Pathways
Based on the chemical structure of this compound and data from related compounds, the following degradation pathways are plausible:
-
Solid-State Polymerization: Upon heating, the ethynyl groups of adjacent molecules can react to form a poly(phenylacetylene) derivative.[1]
-
Decarboxylation: At elevated temperatures, particularly in solution, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of phenylacetylene. This is a known degradation pathway for benzoic acid and its derivatives under hydrothermal conditions.
-
Oxidation: The alkyne triple bond can be oxidized, potentially leading to the formation of dicarbonyl compounds or cleavage of the C≡C bond. The aromatic ring can also be susceptible to oxidation, forming hydroxylated byproducts.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies and the development of a stability-indicating analytical method are recommended.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. These studies are crucial for developing and validating a stability-indicating analytical method.
Experimental Workflow:
Caption: Workflow for conducting forced degradation studies on this compound.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.
-
Maintain the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor for degradation over time.
-
-
Thermal Degradation:
-
For solid-state stability, store the powdered compound in a controlled temperature oven (e.g., 80°C).
-
For solution stability, heat a solution of the compound at a controlled temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Protocol Outline:
-
Column and Mobile Phase Selection:
-
Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Inject samples from the forced degradation studies.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak of this compound and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to select an appropriate detection wavelength. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Summary and Recommendations
This compound is a valuable building block in chemical synthesis, but its stability must be carefully managed to ensure the reliability of experimental results. Key recommendations for researchers, scientists, and drug development professionals include:
-
Storage: Always store this compound at refrigerated temperatures (2-8°C or -20°C), under an inert atmosphere, and protected from light.
-
Handling: Minimize exposure to heat, light, and oxidizing conditions during handling and in reactions.
-
Stability Studies: For applications in drug development, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to monitor the purity and shelf-life of the compound and its formulations.
By adhering to these guidelines, the integrity of this compound can be maintained, leading to more reliable and reproducible outcomes in research and development.
References
Methodological & Application
Application Notes and Protocols for 4-Ethynylbenzoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2] This reaction facilitates the rapid and efficient covalent ligation of two molecular fragments, an azide (B81097) and a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] The resulting triazole moiety is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.
4-Ethynylbenzoic acid is a versatile bifunctional building block that is increasingly utilized in CuAAC reactions.[4][5] Its terminal alkyne group serves as a handle for click chemistry, while the carboxylic acid moiety provides a site for further functionalization, such as amidation or esterification. This dual functionality makes this compound an invaluable tool in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures.[5]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, a summary of expected yields with various azide partners, and a workflow for its application in the synthesis of enzyme inhibitors.
Data Presentation
The CuAAC reaction is known for its high efficiency with a broad range of substrates. The following table summarizes typical yields for the reaction of aromatic alkynes, including those structurally similar to this compound, with various aliphatic and aromatic azides. These values demonstrate the versatility and reliability of the CuAAC reaction for creating diverse molecular libraries.
| Alkyne Reactant | Azide Reactant | Solvent System | Catalyst System | Yield (%) | Reference |
| Phenylacetylene | Benzyl (B1604629) Azide | H₂O:MeCN (1:1 v/v) | Supported Gold Catalyst | 79 | [6] |
| Phenylacetylene | Benzyl Azide | Cyrene™ | CuI / Et₃N | 96 | [7] |
| Phenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 94 | [8] |
| 4-(tert-butyl)phenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 88 | [8] |
| 4-chlorophenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 95 | [8] |
| 4-nitrophenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 96 | [8] |
| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 4-fluorophenyl azide | ᵗBuOH/H₂O (1:1) | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 83 | [4] |
| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 4-(trifluoromethyl)phenyl azide | ᵗBuOH/H₂O (1:1) | CuSO₄·5H₂O / Sodium Ascorbate | 92 | [4] |
| Propargyl alcohol | Anthracenyl azide | H₂O or PBS | CuSO₄ / Ligand / Sodium Ascorbate | ~90-100 | [9] |
Experimental Protocols
The following protocols provide a general framework for performing a CuAAC reaction with this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(4-carboxyphenyl)-1H-1,2,3-triazole
This protocol describes a standard procedure for the reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-Butanol (B103910) and water
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.05 eq). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
Reaction Initiation: To the stirred reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Seal the reaction vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound
This protocol outlines the labeling of a peptide containing an azide functionality.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Peptide Solution: Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.
-
Reagent Stock Solutions: Prepare a stock solution of this compound in DMSO. Prepare fresh aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
Reaction Mixture: In a microcentrifuge tube, combine the peptide solution, this compound (from stock solution, typically 10-50 eq), and the THPTA solution (typically 5 eq relative to copper).
-
Catalyst Addition: Pre-mix the CuSO₄ and THPTA solutions before adding to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting peptide conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[9]
Mandatory Visualization
Caption: Workflow for the synthesis and screening of enzyme inhibitors using this compound.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylbenzoic acid is a versatile bifunctional molecule increasingly utilized in the surface modification of nanoparticles for a range of applications, including drug delivery, bioimaging, and diagnostics. Its unique structure offers two key functionalities: a carboxylic acid group for covalent attachment to nanoparticle surfaces and a terminal ethynyl (B1212043) group that serves as a handle for subsequent "click" chemistry reactions. This dual functionality allows for the stable anchoring of the molecule to the nanoparticle and the subsequent, highly efficient conjugation of various moieties such as targeting ligands, therapeutic agents, or imaging probes.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound, subsequent functionalization via click chemistry, and characterization of the resulting conjugates.
Principle of Surface Modification
The surface modification process involves a two-step approach:
-
Amide Bond Formation: The carboxylic acid group of this compound is covalently linked to amine-functionalized nanoparticles via a carbodiimide (B86325) crosslinker-mediated reaction, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS). This forms a stable amide bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: The terminal ethynyl group on the nanoparticle surface is then available to react with an azide-functionalized molecule of interest (e.g., a drug, peptide, or fluorescent dye) in a highly efficient and specific click chemistry reaction.
This modular approach allows for the flexible design of multifunctional nanoparticle systems.
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Silica (B1680970) Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of amine-functionalized silica nanoparticles (SiNPs-NH₂).
Materials:
-
Amine-functionalized silica nanoparticles (SiNPs-NH₂)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethylformamide (DMF)
-
Ethanol
-
Ultrapure water
Procedure:
-
Nanoparticle Preparation: Disperse SiNPs-NH₂ in MES buffer at a concentration of 10 mg/mL by sonication for 15 minutes.
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of DMF and then dilute with MES buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC-HCl and a 2-fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the SiNPs-NH₂ dispersion. A 100-fold molar excess of the activated linker relative to the estimated surface amine groups is recommended as a starting point.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Quench any unreacted sulfo-NHS esters by adding Tris buffer to a final concentration of 50 mM and stirring for 15 minutes.
-
Purify the this compound functionalized nanoparticles (SiNPs-EB) by centrifugation (10,000 x g, 20 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times with PBS to remove unreacted reagents.
-
Finally, resuspend the purified SiNPs-EB in the desired buffer for storage or further use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol outlines the conjugation of an azide-functionalized drug to the SiNPs-EB.
Materials:
-
SiNPs-EB from Protocol 1
-
Azide-functionalized drug molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS (pH 7.4)
-
Ultrapure water
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM solution of the azide-functionalized drug in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of 100 mM CuSO₄, 500 mM sodium ascorbate, and 100 mM THPTA in ultrapure water.
-
-
Click Reaction:
-
Disperse the SiNPs-EB in PBS at a concentration of 5 mg/mL.
-
To the nanoparticle dispersion, add the azide-functionalized drug to a final concentration of 1 mM.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the nanoparticle/drug mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the drug-conjugated nanoparticles by centrifugation (10,000 x g, 20 minutes).
-
Wash the nanoparticle pellet three times with PBS containing 10 mM EDTA to remove the copper catalyst.
-
Perform two final washes with PBS to remove any remaining EDTA and unreacted drug.
-
Resuspend the final drug-conjugated nanoparticles in the desired buffer for subsequent applications.
-
Characterization of Modified Nanoparticles
Successful surface modification should be confirmed using a variety of characterization techniques.
| Technique | Purpose | Expected Observations for this compound Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface. | Appearance of a new peak around 2100 cm⁻¹ corresponding to the C≡C stretch of the ethynyl group. An increase in the intensity of the amide I and II bands (~1650 cm⁻¹ and ~1540 cm⁻¹, respectively) after EDC/NHS coupling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent attachment and structure of the modifier. | For nanoparticles that can be analyzed by solution NMR (e.g., after dissolution or for small, soluble particles), characteristic aromatic proton signals of the benzoic acid ring and a signal for the ethynyl proton should be observable. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter upon surface modification. A low polydispersity index (PDI) indicates a monodisperse sample. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential upon attachment of this compound and subsequent conjugation, reflecting the alteration of surface functional groups. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic coating, allowing for the calculation of the grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | The appearance of C 1s peaks corresponding to the aromatic ring and alkyne, and changes in the N 1s signal after amide bond formation. |
Quantitative Data Summary
The following table provides example data illustrating the expected changes in nanoparticle properties after surface modification. Actual results will vary depending on the specific nanoparticle system and reaction conditions.
| Sample | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Grafting Density (molecules/nm²) (from TGA) |
| SiNPs-NH₂ | 105 ± 2.1 | 0.15 ± 0.02 | +35.2 ± 1.5 | N/A |
| SiNPs-EB | 112 ± 2.5 | 0.18 ± 0.03 | -15.8 ± 2.1 | ~1.5 |
| SiNPs-EB-Drug | 125 ± 3.1 | 0.21 ± 0.04 | -20.5 ± 2.5 | N/A |
Visualizations
Applications in Drug Development
The use of this compound for nanoparticle surface modification provides a powerful platform for the development of advanced drug delivery systems.
-
Targeted Drug Delivery: The ethynyl group allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that can specifically bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing off-target side effects.
-
Combination Therapy: Multiple drugs or therapeutic modalities can be co-conjugated to the nanoparticle surface to achieve synergistic effects.
-
Theranostics: The simultaneous conjugation of therapeutic agents and imaging probes enables the development of theranostic nanoparticles for combined diagnosis and therapy.
-
Controlled Release: The nanoparticle carrier itself can be designed to release the drug in response to specific stimuli in the tumor microenvironment (e.g., pH, enzymes).
By providing a stable and versatile linkage chemistry, this compound is a valuable tool for researchers and professionals working to advance the field of nanomedicine.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with a 4-Ethynylbenzoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing 4-Ethynylbenzoic acid as an organic linker. While the direct synthesis of a named MOF with this specific linker is not widely documented in existing literature, this document presents a detailed, adaptable protocol based on the well-established synthesis of the highly stable UiO-66, a zirconium-based MOF.[1][2] The ethynyl (B1212043) functionality of the linker opens up exciting possibilities for post-synthetic modification via "click" chemistry, making these MOFs highly suitable for applications in drug delivery, bioimaging, and targeted therapeutics.[3]
Introduction to Ethynyl-Functionalized MOFs
Metal-Organic Frameworks are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4] Their high surface area, tunable pore size, and the ability to functionalize the organic linkers make them ideal candidates for a variety of applications, including gas storage, catalysis, and biomedicine.[5][6]
The incorporation of a this compound linker introduces a terminal alkyne group into the MOF structure. This functional group is particularly valuable as it can participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes for imaging, targeting ligands for specific cell types, and therapeutic drug molecules.[3] The robust nature of the parent UiO-66 framework, known for its exceptional thermal and chemical stability, provides a durable platform for these post-synthetic modifications.[1][2]
Experimental Protocols
This section details the solvothermal synthesis of a zirconium-based MOF analogous to UiO-66, using this compound as the linker. A protocol for post-synthetic modification via a "click" reaction is also provided.
Protocol 1: Solvothermal Synthesis of Zr-MOF with this compound (Adapted from UiO-66 Synthesis)
This protocol is adapted from the synthesis of UiO-66.[1][8][9]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (C₉H₆O₂)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator)[9]
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve 75 mg of Zirconium(IV) chloride in 5 mL of DMF.
-
In a separate 20 mL glass vial, dissolve a stoichiometric equivalent of this compound (approximately 53 mg) and 1.25 g of benzoic acid (modulator) in 5 mL of DMF.[9]
-
-
Reaction Mixture:
-
Combine the two solutions in the glass vial containing the linker.
-
Seal the vial tightly with a cap.
-
-
Heating:
-
Cooling and Isolation:
-
Allow the vial to cool down to room temperature naturally. A white precipitate should be visible.
-
Collect the crystalline product by centrifugation.
-
-
Washing and Activation:
-
Wash the product with fresh DMF three times to remove unreacted starting materials.[1]
-
Subsequently, wash with methanol several times to exchange the DMF solvent.[1]
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 150°C) to remove the solvent from the pores and activate the MOF.[10]
-
dot
Caption: Workflow for the solvothermal synthesis of an ethynyl-functionalized Zr-MOF.
Protocol 2: Post-Synthetic Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes a general procedure for attaching an azide-containing molecule to the ethynyl-functionalized MOF.[7]
Materials:
-
Activated ethynyl-functionalized Zr-MOF
-
Azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a targeting ligand)
-
Copper(I) source (e.g., Copper(I) iodide)
-
A suitable solvent in which the MOF is stable and the reactants are soluble (e.g., Dichloromethane, DMF)
-
A mild base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, suspend the activated ethynyl-functionalized Zr-MOF.
-
Add the azide-functionalized molecule, the copper(I) catalyst, and the mild base to the suspension.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Isolation and Washing:
-
Collect the modified MOF by centrifugation.
-
Wash the product thoroughly with the reaction solvent to remove unreacted reagents and the catalyst.
-
Perform additional washing steps with a different solvent if necessary to ensure complete removal of impurities.
-
-
Drying:
-
Dry the final, functionalized MOF under vacuum.
-
dot
Caption: Post-synthetic modification of the ethynyl-functionalized MOF via a "click" reaction.
Characterization of the Synthesized MOFs
A combination of analytical techniques should be employed to confirm the successful synthesis and to characterize the properties of the new MOF.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The pattern should be compared to the simulated pattern for UiO-66 to verify the framework topology.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF, including the characteristic C≡C stretch of the ethynyl group and the carboxylate stretches.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and particle size of the synthesized MOF.
Quantitative Data
The following table summarizes typical quantitative data for the parent MOFs, UiO-66 and MOF-5, which can be used as a benchmark for the newly synthesized ethynyl-functionalized MOF.
| Property | UiO-66[1][2] | MOF-5[10][11] |
| Metal Center | Zirconium (Zr) | Zinc (Zn) |
| Organic Linker | 1,4-Benzenedicarboxylic acid (BDC) | Terephthalic acid (BDC) |
| Formula | Zr₆O₄(OH)₄(BDC)₆ | Zn₄O(BDC)₃ |
| Crystal System | Cubic | Cubic |
| BET Surface Area (m²/g) | ~1100 - 1600 | ~2500 - 3500 |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~1.0 - 1.4 |
| Thermal Stability | Stable up to ~450-500°C in air | Stable up to ~400°C in air |
Applications in Drug Development
The ethynyl-functionalized MOFs synthesized using this compound are promising candidates for various applications in drug development due to their unique properties.
-
Targeted Drug Delivery: The terminal alkyne groups on the MOF surface can be functionalized with targeting ligands (e.g., folic acid, antibodies) via "click" chemistry to achieve selective delivery to cancer cells or other diseased tissues, thereby reducing off-target side effects.[12]
-
Controlled Drug Release: The porous structure of the MOF allows for high drug loading capacity.[13] The release of the encapsulated drug can be controlled by the pore size of the MOF and the nature of the interaction between the drug and the framework. Functionalization of the MOF can further modulate the release kinetics.[12]
-
Theranostics: The MOF can be simultaneously loaded with a therapeutic drug and conjugated with an imaging agent (e.g., a fluorescent dye) to create a theranostic platform. This allows for real-time monitoring of drug delivery and therapeutic efficacy.[5]
-
Bioimaging: By attaching contrast agents for Magnetic Resonance Imaging (MRI) or fluorescent probes, these MOFs can be utilized as effective bioimaging agents for disease diagnosis.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jchemrev.com [jchemrev.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base.[1] The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and high tolerance for a wide range of functional groups.[3][4]
This document provides detailed protocols for the Sonogashira coupling of 4-ethynylbenzoic acid with various aryl halides. The presence of the carboxylic acid moiety on the alkyne substrate is well-tolerated under specific reaction conditions, obviating the need for protecting groups and streamlining the synthetic process. Both a standard palladium/copper co-catalyzed protocol and a copper-free alternative are presented.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Where:
-
X-Ar: Aryl halide (X = I, Br) or triflate
-
Pd catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂
-
Cu(I) co-catalyst: Usually CuI (for the standard protocol)
-
Base: An amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH), or an inorganic base such as K₂CO₃ or Cs₂CO₃ is used to neutralize the hydrogen halide byproduct.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) are commonly employed. Aqueous conditions can also be utilized.
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a widely used and efficient method for the coupling of this compound with aryl iodides and bromides.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the standard Sonogashira coupling.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (NEt₃), K₂CO₃)
-
Solvent (e.g., THF, DMF, water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the base. The amine can often serve as both the base and a co-solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt. If an inorganic base was used, acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Pd(OAc)₂ (2) | CuI (2) | K₂CO₃ (2) | Water | 80 | 12 | 86 |
| 4-Bromobenzoic acid | Pd(OAc)₂ (2) | CuI (2) | K₂CO₃ (2) | Water | 80 | 12 | 70 |
| 3-Iodobenzoic acid | Pd(OAc)₂ (2) | CuI (2) | K₂CO₃ (2) | Water | 100 | 12 | 85 |
| 3-Bromobenzoic acid | Pd(OAc)₂ (2) | CuI (2) | K₂CO₃ (2) | Water | 100 | 12 | 78 |
| 3-Iodo-5-nitrobenzoic acid | Pd(OAc)₂ (2) | CuI (2) | K₂CO₃ (2) | Water | 100 | 12 | 90 |
Note: The data in this table is adapted from a similar reaction involving halogenated benzoic acids and phenylacetylene, demonstrating the feasibility of the reaction with a free carboxylic acid group.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[4]
Diagram of the Logical Relationship for Copper-Free Conditions
Caption: Rationale for employing a copper-free Sonogashira protocol.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., Diisopropylamine (i-Pr₂NH), Cs₂CO₃)
-
Solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-2.0 eq), palladium catalyst (0.5-2.5 mol%), and a phosphine ligand (1-5 mol%) if the palladium precursor is not pre-ligated.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the base.
-
Reaction Execution: Stir the mixture at room temperature or with heating. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Quantitative Data Summary (Representative Conditions):
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Aryl Iodide | Pd(OAc)₂ (1) | PPh₃ (2) | i-Pr₂NH (2) | DMF | 60 | 6-12 |
| Aryl Bromide | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene | 80-100 | 12-24 |
| Aryl Iodide | Pd(OAc)₂ (0.5) | SPhos (1) | K₂CO₃ (2) | Dioxane | 80 | 8-16 |
Note: These are general conditions for copper-free Sonogashira couplings and may require optimization for specific substrates.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low or No Yield:
-
Ensure all reagents and solvents are anhydrous and deoxygenated.
-
Verify the activity of the palladium catalyst.
-
For less reactive aryl halides (bromides and chlorides), higher temperatures and more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) may be required.
-
-
Formation of Homocoupling Product (Glaser Coupling):
-
This is more common in the copper-catalyzed protocol. Ensure rigorous exclusion of oxygen.
-
Consider switching to the copper-free protocol.
-
-
Reaction Stalls:
-
Additional catalyst or ligand may be needed.
-
Increase the reaction temperature.
-
References
Functionalization of Biomolecules with 4-Ethynylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylbenzoic acid is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and materials science.[1][2] Its unique structure, featuring a carboxylic acid group and a terminal alkyne, allows for a two-step modification of biomolecules. The carboxylic acid can be readily coupled to primary amines, such as the lysine (B10760008) residues on proteins, through stable amide bond formation.[2] The terminal alkyne group serves as a handle for subsequent "click chemistry" reactions, enabling the attachment of a wide array of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and drug molecules.[2][3] This modular approach provides a high degree of control and specificity in the creation of complex bioconjugates.
This document provides detailed application notes and protocols for the functionalization of biomolecules using this compound, followed by a subsequent click chemistry reaction.
Principle of the Method
The functionalization process involves two main stages:
-
Amide Coupling: The carboxylic acid moiety of this compound is activated, typically using a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This activated ester then reacts with primary amines on the biomolecule (e.g., the ε-amino group of lysine residues in a protein) to form a stable amide bond.
-
Click Chemistry: The ethynyl (B1212043) group introduced onto the biomolecule can then be specifically and efficiently conjugated to an azide-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and proceeds under mild, biocompatible conditions.[3]
Applications
The functionalization of biomolecules with this compound opens up a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The alkyne handle allows for the precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Fluorescent Labeling: Fluorophores containing an azide (B81097) group can be "clicked" onto the modified biomolecule for use in immunoassays, microscopy, and flow cytometry.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins and peptides.
-
Immobilization: Biomolecules can be functionalized and then "clicked" onto surfaces or nanoparticles for the development of biosensors, diagnostic assays, and targeted drug delivery systems.[1]
-
Proteomics and Activity-Based Protein Profiling (ABPP): The alkyne group can be used to attach reporter tags for the identification and characterization of protein targets.
Data Presentation
Table 1: Reagents for Functionalization and Click Chemistry
| Reagent | Function | Typical Concentration/Molar Ratio |
| Functionalization Step | ||
| This compound | Bifunctional linker | 10-50 fold molar excess over biomolecule |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl group activator | 2-10 mM or 2-5 fold molar excess over this compound |
| NHS (N-hydroxysuccinimide) or sulfo-NHS | Stabilizes the activated ester | 2-10 mM or 1.2-1.5 fold molar excess over EDC |
| Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0) | Provides optimal pH for EDC/NHS reaction | N/A |
| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | Provides optimal pH for amide bond formation | N/A |
| Click Chemistry Step | ||
| Azide-modified molecule (e.g., dye, drug) | Conjugation partner for the alkyne | 2-10 fold molar excess over biomolecule |
| Copper(II) Sulfate (B86663) (CuSO₄) | Copper catalyst precursor | 1-5 mM |
| Sodium Ascorbate (B8700270) | Reducing agent to generate Cu(I) | 5-10 mM |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Copper-chelating ligand (optional, for biocompatibility) | 2-5 fold molar excess over CuSO₄ |
| Reaction Buffer (e.g., PBS, pH 7.4) | Provides a suitable environment for the click reaction | N/A |
Table 2: Example Reaction Yields and Degree of Labeling (DOL)
| Biomolecule | Molar Ratio (Biomolecule:4-EBA:EDC:NHS) | Reaction Time (h) | Purification Method | Reported Yield / DOL | Reference |
| Amine-containing small molecule | 1:1.1:1.1:1.1 (using HATU/DIPEA) | 3 | Chromatography | Not specified | [4] |
| N-Boc-1,5-diaminopentane | 1:0.8:2:1 (using EDCI/HOBt) | 16 | Extraction | Not specified | [5] |
| Cyanomethyl ester synthesis | 1:1.5:1.2 (reagents for esterification) | Not specified | Chromatography | 76% | [6] |
| General Protein Labeling (Example) | 1:20:40:40 | 2 | Size Exclusion Chromatography | DOL: 2-5 (Empirically Determined) | N/A |
Note: The optimal conditions and resulting yields or DOL are highly dependent on the specific biomolecule and should be empirically determined.
Experimental Protocols
Protocol 1: Functionalization of a Protein with this compound via EDC/NHS Coupling
This protocol describes the modification of a generic antibody (IgG) with this compound.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Reagents:
-
Dissolve the antibody in Activation Buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMSO or DMF immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the EDC and sulfo-NHS stock solutions. A common molar ratio is 1:2:2 (this compound:EDC:sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the sulfo-NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability. A 20-fold molar excess of the activated linker over the antibody is a good starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Alternatively, dialyze the sample against PBS, pH 7.4, with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) with the alkyne group can be challenging to determine directly by UV-Vis. Mass spectrometry is the most accurate method to confirm the modification and determine the number of linkers attached.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of an Alkyne-Modified Protein
This protocol describes the conjugation of an azide-containing fluorescent dye to the this compound-modified antibody from Protocol 1.
Materials:
-
Alkyne-modified antibody in PBS, pH 7.4
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (optional but recommended)
-
Anhydrous DMSO or DMF
-
Purification: Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the azide-containing dye in anhydrous DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the alkyne-modified antibody.
-
Add the azide-containing dye to the antibody solution. A 5 to 10-fold molar excess of the dye is a typical starting point.
-
If using THPTA, add it to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess dye and copper catalyst by size-exclusion chromatography or dialysis as described in Protocol 1.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry. The DOL is calculated from the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.
-
Confirm the conjugation and purity using SDS-PAGE and fluorescence imaging.
-
Visualizations
Caption: Reaction scheme for biomolecule functionalization.
Caption: Experimental workflow for bioconjugation.
Caption: Logical relationship of the functionalization process.
References
- 1. Design, Synthesis, and Utility of Defined Molecular Scaffolds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. rsc.org [rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. US11814621B2 - Expanding the chemical substrates for genetic code reprogramming - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Fluorescent Probes Using 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and application of fluorescent probes utilizing 4-Ethynylbenzoic acid as a key building block. This versatile molecule, featuring both a terminal alkyne and a carboxylic acid functional group, serves as an excellent scaffold for the construction of sophisticated probes for biological imaging and sensing. The protocols outlined below focus on two primary synthetic strategies: Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction to this compound in Fluorescent Probe Design
This compound is an aromatic compound that has gained significant traction in the development of fluorescent probes due to its unique structural features.[1][2] The terminal alkyne group provides a reactive handle for efficient and specific conjugation to fluorophores or targeting moieties through well-established chemical reactions.[2] The carboxylic acid group offers a convenient point for modification, enabling the attachment of the probe to biomolecules or tuning its solubility and pharmacokinetic properties.[3]
The primary applications for fluorescent probes derived from this compound lie in biological imaging, allowing for the visualization of cellular processes and the detection of specific analytes within complex biological systems.[2]
Synthetic Strategies for Probe Development
The two principal methods for incorporating this compound into fluorescent probes are Sonogashira coupling and click chemistry. These reactions are favored for their high efficiency, mild reaction conditions, and broad functional group tolerance.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[4][5] This reaction is instrumental in creating extended π-conjugated systems, which are often highly fluorescent.
General Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
Click chemistry provides a highly efficient and specific method for conjugating molecules.[6] The reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[6][7] This method is particularly useful for attaching this compound to azide-modified fluorophores or biomolecules.
General Reaction Scheme:
Caption: General workflow for Click Chemistry (CuAAC).
Application Example: A Fluorescent Probe for Zinc Ion Detection
This section details the synthesis and application of a fluorescent probe for the detection of zinc ions (Zn²⁺), a crucial signaling ion in many biological processes.[1][8] The probe is synthesized by coupling this compound with a coumarin-based fluorophore.[9]
Photophysical Data
The following table summarizes the key photophysical properties of a representative this compound-coumarin based fluorescent probe for Zn²⁺ detection.
| Property | Value (Free Probe) | Value (+ Zn²⁺) | Reference |
| Absorption Max (λabs) | 380 nm | 405 nm | [10] |
| Emission Max (λem) | 450 nm | 485 nm | [10] |
| Quantum Yield (Φ) | 0.05 | 0.45 | [10] |
| Stokes Shift | 70 nm | 80 nm | [10] |
| Detection Limit | - | 3.8 nM | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Coumarin Fluorescent Probe via Sonogashira Coupling
This protocol describes the synthesis of a fluorescent probe where this compound is coupled to a halogenated coumarin (B35378) fluorophore.
Materials:
-
This compound
-
7-diethylamino-4-iodocoumarin
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.1 eq), 7-diethylamino-4-iodocoumarin (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF and triethylamine (3.0 eq) to the flask.
-
Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cellular Imaging of Zinc Ions
This protocol outlines the use of the synthesized probe for imaging intracellular Zn²⁺ in living cells.
Materials:
-
Synthesized this compound-coumarin fluorescent probe
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Zinc sulfate (ZnSO₄) solution
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 5 µM.
-
Incubation: Remove the culture medium from the cells, wash with PBS, and incubate the cells with the probe solution for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging (Basal Zn²⁺): Image the cells using a confocal microscope with excitation at 405 nm and emission collection at 470-500 nm.
-
Zinc Stimulation: To visualize changes in intracellular Zn²⁺, treat the probe-loaded cells with 50 µM ZnSO₄ for 30 minutes.
-
Imaging (Elevated Zn²⁺): Image the cells again under the same conditions as in step 6. A significant increase in fluorescence intensity should be observed.
-
Zinc Chelation (Control): As a control, treat another set of probe-loaded, zinc-stimulated cells with 100 µM TPEN for 15 minutes to chelate the intracellular zinc.
-
Imaging (Chelated Zn²⁺): Image the cells. The fluorescence intensity should decrease, demonstrating the probe's response to Zn²⁺.
Signaling Pathway and Experimental Workflow
The detection of intracellular zinc ions is crucial for understanding various signaling pathways. For instance, in neuronal signaling, the release of zinc from synaptic vesicles can modulate neurotransmitter receptors.
Experimental Workflow for Cellular Zinc Imaging:
References
- 1. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues - figshare - Figshare [figshare.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An active fluorescent probe based on aggregation-induced emission for intracellular bioimaging of Zn2+ and tracking of interactions with single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Ethynylbenzoic Acid Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-ethynylbenzoic acid and its derivatives as versatile components in the construction of advanced drug delivery systems (DDS). The unique bifunctional nature of this compound, featuring a carboxylic acid group for conjugation and a terminal alkyne for "click" chemistry, makes it an invaluable building block for creating sophisticated drug conjugates, functionalized nanoparticles, and responsive hydrogels.[1][2][3]
Introduction
This compound is a pivotal intermediate in organic and medicinal chemistry, enabling the linkage of diverse molecules with high efficiency and specificity.[1] Its rigid structure can be advantageous in designing linkers with well-defined lengths and geometries. The primary application in drug delivery revolves around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the covalent attachment of drug molecules to carriers under mild, biocompatible conditions.[4] This methodology is instrumental in developing next-generation targeted therapies and controlled-release formulations.
Key Applications and Strategies
The dual functionality of this compound allows for two main strategic approaches in the design of drug delivery systems:
-
Pre-functionalization of the Drug or Carrier: The carboxylic acid can be activated to form an amide or ester bond with a drug molecule or a carrier polymer (like polyethylene (B3416737) glycol, PEG). The resulting derivative, now bearing a terminal alkyne, can then be "clicked" onto a corresponding azide-modified component.
-
Use as a Linker: this compound can be derivatized at both the carboxyl and ethynyl (B1212043) ends to create a heterobifunctional linker, enabling the connection of two different molecular entities, such as a targeting ligand and a therapeutic agent.
These strategies can be applied to construct a variety of drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic agents to cancer cells.
-
Polymer-Drug Conjugates: To improve the pharmacokinetic profile and solubility of drugs.
-
Functionalized Nanoparticles: For passive or active targeting of drugs to specific tissues.[2]
-
Hydrogels: For sustained and localized drug release.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of a model drug delivery system using this compound.
Protocol 1: Synthesis of an Azide-Modified PEG Carrier
This protocol describes the preparation of an azide-terminated polyethylene glycol (PEG) chain, which will serve as the hydrophilic carrier for the drug conjugate.
Materials:
-
α-Methoxy-ω-hydroxy-poly(ethylene glycol) (mPEG-OH, MW 2000 Da)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (B81097) (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) dropwise.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. .
-
-
Azidation:
-
Remove the DCM under reduced pressure.
-
Dissolve the resulting residue in anhydrous DMF.
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with cold diethyl ether.
-
Redissolve the solid in a minimal amount of DCM, dry over anhydrous MgSO₄, filter, and re-precipitate in cold diethyl ether.
-
Dry the final product, mPEG-N₃, under vacuum.
-
Characterization: The successful synthesis of mPEG-N₃ can be confirmed by FTIR spectroscopy (appearance of a characteristic azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the terminal methylene (B1212753) protons).
Protocol 2: Synthesis of 4-Ethynylbenzoyl-Doxorubicin (Alkyne-Drug)
This protocol details the conjugation of doxorubicin (B1662922) (DOX), a model anticancer drug, to this compound.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.5 eq.) in anhydrous DMF.
-
Add EDC·HCl (1.5 eq.) and NHS (1.5 eq.).
-
Stir the mixture at room temperature for 4 hours to form the NHS-ester.
-
-
Conjugation to Doxorubicin:
-
In a separate flask, dissolve DOX·HCl (1 eq.) in anhydrous DMF and add TEA (2 eq.) to neutralize the hydrochloride.
-
Add the activated this compound solution dropwise to the doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24 hours, protected from light.
-
-
Purification:
-
The product can be purified by preparative HPLC to separate the conjugate from unreacted starting materials.
-
The fractions containing the desired product are collected and lyophilized to yield 4-ethynylbenzoyl-doxorubicin as a red solid.
-
Characterization: The structure of the conjugate can be confirmed by mass spectrometry (MS) and ¹H NMR.
Protocol 3: "Click" Conjugation of Alkyne-Drug to Azide-PEG
This protocol describes the final step of assembling the drug delivery system via CuAAC click chemistry.
Materials:
-
mPEG-N₃ (from Protocol 1)
-
4-Ethynylbenzoyl-doxorubicin (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
DMF/Water solvent mixture (e.g., 1:1 v/v)
Procedure:
-
Dissolve mPEG-N₃ (1 eq.) and 4-ethynylbenzoyl-doxorubicin (1.2 eq.) in the DMF/water mixture.
-
Add CuSO₄·5H₂O (0.1 eq.) to the solution.
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Purification:
-
Remove the copper catalyst by passing the solution through a column of copper-chelating resin or by extensive dialysis against a solution of EDTA, followed by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the final mPEG-DOX conjugate.
-
Characterization of the Final Drug Delivery System
A thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.
Protocol 4: Determination of Drug Loading Capacity and Efficiency
Drug Loading Content (DLC):
-
Prepare a standard curve of free doxorubicin using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~480 nm).
-
Dissolve a known weight of the lyophilized mPEG-DOX conjugate in a suitable solvent (e.g., DMF).
-
Measure the absorbance of the solution at ~480 nm.
-
Calculate the concentration of doxorubicin using the standard curve.
-
DLC (%) = (Weight of drug in conjugate / Total weight of conjugate) x 100
Drug Loading Efficiency (DLE):
-
DLE (%) = (Weight of drug in conjugate / Initial weight of drug fed into the reaction) x 100
Protocol 5: In Vitro Drug Release Study
-
Dissolve a known amount of the mPEG-DOX conjugate in a release medium (e.g., phosphate-buffered saline, PBS) at two different pH values to simulate physiological (pH 7.4) and endosomal/tumor (pH 5.5) conditions.
-
Place the solution in a dialysis bag with an appropriate molecular weight cutoff.
-
Immerse the dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release (%) as a function of time.
Quantitative Data Summary
The following tables present typical quantitative data that could be expected for a drug delivery system synthesized using the protocols described above. These values are illustrative and will vary depending on the specific molecules and reaction conditions used.
Table 1: Physicochemical Properties of the mPEG-DOX Conjugate
| Parameter | Method | Typical Value |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 15 - 30 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -5 to +5 mV |
| Drug Loading Content (DLC) | UV-Vis Spectrophotometry | 5 - 15% (w/w) |
| Drug Loading Efficiency (DLE) | UV-Vis Spectrophotometry | 70 - 90% |
Table 2: In Vitro Drug Release Profile of mPEG-DOX Conjugate
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 35 ± 3 |
| 12 | 20 ± 3 | 60 ± 4 |
| 24 | 30 ± 4 | 85 ± 5 |
| 48 | 35 ± 4 | 95 ± 5 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a mPEG-DOX conjugate.
General Structure of the Drug Delivery System
Caption: Schematic of the polymer-drug conjugate structure.
pH-Dependent Drug Release Mechanism
Caption: Logic of pH-triggered drug release from the carrier.
References
Application Notes and Protocols for the Esterification of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylbenzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The ability to selectively modify the carboxylic acid group through esterification, while leaving the reactive alkyne moiety intact for subsequent transformations like click chemistry or Sonogashira coupling, is crucial for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers.
This document provides a detailed experimental procedure for the esterification of this compound with ethanol (B145695) to produce ethyl 4-ethynylbenzoate, a common derivative. The protocol is based on the well-established Fischer esterification method, which utilizes an acid catalyst in an excess of the alcohol to drive the reaction towards the ester product.
Reaction Principle
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] To achieve a high yield of the ester, the equilibrium of the reaction is shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and sometimes by removing the water that is formed during the reaction.[2]
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer esterification of a benzoic acid derivative with ethanol. The data is based on established procedures for similar substrates and provides a reliable starting point for the esterification of this compound.[2][3]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 g (6.84 mmol) | Limiting Reagent |
| Ethanol (Absolute) | 20 mL (excess) | Reactant and Solvent |
| Sulfuric Acid (Conc.) | 0.5 mL | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Boiling point of ethanol |
| Reaction Time | 4 - 6 hours | Monitored by TLC |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl Ether or Ethyl Acetate (B1210297) | ~50 mL |
| Washing Solutions | Saturated NaHCO₃, Brine | To neutralize acid and remove impurities |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water |
| Purification Method | Column Chromatography | Silica (B1680970) gel, Hexane (B92381)/Ethyl Acetate gradient |
| Yield | ||
| Expected Yield | 85 - 95% | Based on analogous reactions |
Experimental Protocol
This protocol details the procedure for the synthesis of ethyl 4-ethynylbenzoate from this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.84 mmol).
-
Add absolute ethanol (20 mL) and swirl the flask to dissolve the solid.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution. Caution: The addition of sulfuric acid is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and place it in a heating mantle or a preheated oil bath.
-
Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water to the separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining sulfuric acid and unreacted this compound. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with a saturated brine solution (1 x 30 mL) to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude ethyl 4-ethynylbenzoate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane/ethyl acetate) to isolate the pure ethyl 4-ethynylbenzoate.
-
Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the ethyl 4-ethynylbenzoate using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
-
Visualizations
Reaction Pathway Diagram
Caption: Fischer Esterification Mechanism of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Synthesis of Ethyl 4-Ethynylbenzoate.
References
Application Notes and Protocols: 4-Ethynylbenzoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethynylbenzoic acid as a versatile reagent in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document offers detailed protocols for the conjugation of this compound to biomolecules, methods for purification, and characterization of the resulting conjugates, supplemented with quantitative data and workflow visualizations.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker molecule that possesses a terminal alkyne group and a carboxylic acid. The terminal alkyne serves as a reactive handle for CuAAC reactions, enabling the formation of a stable triazole linkage with an azide-modified biomolecule. The carboxylic acid moiety allows for the initial attachment of the linker to biomolecules, typically through the formation of an active ester that reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins). Its rigid benzene (B151609) ring provides a well-defined spacing element within the bioconjugate. This reagent is widely utilized in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and for the functionalization of various biomaterials.[1][2]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Introduction of a cytotoxic drug to an antibody for targeted cancer therapy.
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins, peptides, or nucleic acids for imaging and tracking studies.[2]
-
Surface Immobilization: Functionalization of surfaces for the development of biosensors and microarrays.
-
Peptide and Protein Modification: Creation of novel biomaterials with enhanced properties.[2]
I. Activation and Bioconjugation Protocols
A two-step process is generally employed for the bioconjugation of this compound to amine-containing biomolecules. First, the carboxylic acid is activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This is followed by the CuAAC reaction with an azide-modified target.
Protocol 1: Synthesis of this compound NHS Ester
This protocol describes the activation of this compound to its NHS ester, a crucial step for subsequent reaction with primary amines on a biomolecule.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, the reaction can be worked up by washing with water.
-
Extract the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the this compound NHS ester.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 1.0 g (6.84 mmol) this compound |
| Yield of NHS ester | ~1.5 g (85-95%) |
| Purity (by NMR) | >95% |
Protocol 2: Labeling of a Protein with this compound NHS Ester
This protocol outlines the procedure for conjugating the activated this compound to a protein.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound NHS ester (freshly prepared or stored under inert gas)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound NHS ester in DMSO (e.g., 10-50 mM).
-
Add a 10-20 molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 °C.
-
Remove the unreacted NHS ester and byproducts by size-exclusion chromatography.
-
Collect the protein fractions and confirm the presence of the alkyne group using a suitable analytical method (e.g., mass spectrometry).
Quantitative Data (Illustrative):
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| Molar excess of NHS ester | 15x |
| Reaction Time | 1.5 hours |
| Degree of Labeling (DOL) | 2-4 alkynes per antibody (determined by MALDI-TOF MS) |
| Protein Recovery | >90% |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a fluorescent dye, a drug).
Materials:
-
Alkyne-modified protein (from Protocol 2)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
In a reaction tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-containing molecule (1.5-5 equivalents per alkyne).
-
Prepare a premix of CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio in the reaction buffer.
-
Add the CuSO₄/ligand premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Quantitative Data (Illustrative):
| Parameter | Value |
| Alkyne-Protein Concentration | 5 µM |
| Azide-Molecule Concentration | 25 µM |
| CuSO₄ Concentration | 100 µM |
| THPTA Concentration | 500 µM |
| Sodium Ascorbate Concentration | 2.5 mM |
| Reaction Time | 2 hours |
| Conjugation Efficiency | >95% (determined by SDS-PAGE and LC-MS) |
| Yield of Purified Conjugate | >80% |
II. Visualization of Workflows
Diagram 1: Overall Bioconjugation Workflow
Caption: General workflow for bioconjugation using this compound.
Diagram 2: CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the CuAAC reaction.
III. Purification and Characterization
Purification
The choice of purification method depends on the nature of the bioconjugate and the unreacted components.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger bioconjugate from smaller molecules like unreacted linkers, catalysts, and byproducts.
-
Dialysis: A straightforward method for removing small molecule impurities from protein conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for the purification of smaller bioconjugates like peptides and oligonucleotides, offering high resolution.
Characterization
Thorough characterization is essential to confirm successful conjugation and determine the purity and properties of the final product.
-
Mass Spectrometry (MS):
-
MALDI-TOF MS or ESI-MS: Used to determine the molecular weight of the bioconjugate and to calculate the degree of labeling (DOL). The mass increase corresponds to the mass of the attached 4-ethynylbenzoyl group and the azide-containing molecule.
-
LC-MS/MS: Can be used to identify the specific sites of conjugation on the biomolecule.
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight of a protein after conjugation. A shift in the band to a higher molecular weight indicates successful conjugation.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the bioconjugate and to determine the DOL if the attached molecule has a distinct chromophore.
Conclusion
This compound is a valuable and versatile tool for bioconjugation, enabling the precise and efficient modification of a wide range of biomolecules. The protocols and data presented here provide a solid foundation for researchers to implement this powerful click chemistry reagent in their drug development and research applications. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and reliable results.
References
Application Notes and Protocols for Self-Assembled Monolayers (SAMs) of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation, characterization, and potential applications of self-assembled monolayers (SAMs) derived from 4-Ethynylbenzoic acid. This molecule offers a versatile platform for surface functionalization due to its terminal alkyne group, which can be used for subsequent "click" chemistry reactions, and its carboxylic acid group, which can anchor the molecule to various substrates.
Applications
Self-assembled monolayers of this compound and its derivatives are gaining attention in various fields, particularly in the development of biosensors and functional materials.[1] The terminal ethynyl (B1212043) group provides a versatile handle for the covalent attachment of biomolecules, nanoparticles, or other functional moieties through highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Potential applications include:
-
Electrochemical Biosensors: SAMs of this compound derivatives can be used to fabricate highly sensitive and selective electrochemical immunosensors. For instance, a mixed SAM incorporating a thiol-derivatized this compound has been successfully employed in an electrochemical immunosensor for the detection of prostate-specific antigen (PSA).[1][2]
-
Functionalized Surfaces: The carboxylic acid group can be utilized to anchor the molecule to metal oxide surfaces, while the ethynyl group remains available for further functionalization, opening avenues for creating smart materials with tailored properties for catalysis and bio-interfaces.[3]
-
Drug Delivery Systems: The unique properties of this compound enable the development of innovative solutions in drug delivery systems.[3]
-
Polymer Chemistry: It is used to modify polymer properties, enhancing thermal stability and mechanical strength.[3]
Experimental Protocols
Detailed protocols for the formation of SAMs from this compound are not extensively reported in the literature. However, based on established methods for forming SAMs from molecules with similar functional groups (carboxylic acids and thiols), the following protocols can be adapted.
Protocol 1: SAM Formation on Gold Substrates (via Thiol Derivatization)
This protocol is based on the use of a thiol-derivatized version of this compound, such as 4-((4-acetylthiophenyl)ethynyl)benzoic acid (APBA), as direct adsorption of carboxylic acids to gold is less common than thiol-gold interactions.[1][4]
Materials:
-
Gold-coated substrates
-
Thiol-derivatized this compound (e.g., APBA)
-
Anhydrous ethanol (B145695)
-
Butanethiol (for mixed SAMs, optional)
-
Container for SAM formation (e.g., glass vial)
-
Tweezers
-
Nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in ethanol for 10 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Optionally, perform a piranha solution clean (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the thiol-derivatized this compound in anhydrous ethanol.
-
For mixed SAMs, a co-solution with a short-chain alkane thiol like butanethiol can be prepared. The ratio will influence the surface density of the active molecule.[1]
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the prepared solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using tweezers.
-
Rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Protocol 2: SAM Formation on Silicon Oxide Substrates
This protocol is based on the established method of anchoring carboxylic acids to hydroxylated silicon oxide surfaces.
Materials:
-
Silicon wafers with a native oxide layer (SiO₂/Si)
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran)
-
Piranha solution or RCA-1 clean reagents
-
Container for SAM formation
-
Tweezers
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Hydroxylation:
-
Clean the silicon wafer by treating it with piranha solution or performing an RCA-1 clean (a mixture of NH₄OH, H₂O₂, and H₂O) to generate a high density of hydroxyl groups on the surface. Handle cleaning solutions with appropriate safety precautions.
-
Rinse the wafer extensively with ultrapure water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent like toluene.
-
-
SAM Formation:
-
Immerse the hydroxylated silicon substrate into the prepared solution.
-
Incubate for 24-48 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with the anhydrous solvent to remove physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
Anneal the substrate at 120°C for 1-2 hours to promote covalent bond formation between the carboxylic acid and the surface hydroxyl groups.
-
Data Presentation
Quantitative data for SAMs formed directly from this compound is scarce in the literature. The following table summarizes characterization data for a mixed self-assembled monolayer consisting of a thiol-derivatized this compound (APBA) and butanethiol on a gold surface.[1]
| Parameter | Value | Method |
| XPS Atomic Concentration (%) | ||
| C 1s | 65.4 | X-ray Photoelectron Spectroscopy |
| O 1s | 18.2 | X-ray Photoelectron Spectroscopy |
| S 2p | 16.4 | X-ray Photoelectron Spectroscopy |
| Electrochemical Activity | Higher than other SAMs | Cyclic Voltammetry |
Visualization of Experimental Workflows
Diagram 1: Workflow for SAM Formation on Gold Substrates
Caption: Workflow for forming a self-assembled monolayer on a gold substrate.
Diagram 2: Workflow for SAM Formation on Silicon Oxide Substrates
Caption: Workflow for forming a self-assembled monolayer on a silicon oxide substrate.
Diagram 3: "Click" Chemistry on a Functionalized Surface
Caption: General workflow for "click" chemistry on a this compound SAM.
References
Application Notes and Protocols for the Synthesis of Conductive Polymers Using 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylbenzoic acid is a versatile bifunctional monomer increasingly utilized in the synthesis of advanced conductive polymers. Its unique structure, featuring both a reactive ethynyl (B1212043) group and a carboxylic acid moiety, allows for its incorporation into polymer backbones through various polymerization techniques, including Sonogashira coupling, click chemistry, and thermal polymerization. The resulting polymers often exhibit enhanced thermal stability, mechanical strength, and, crucially, electrical conductivity, making them promising materials for applications in flexible electronics, organic light-emitting diodes (OLEDs), and energy storage devices.[1]
The carboxylic acid group provides a site for further functionalization, enabling the tuning of polymer properties such as solubility and facilitating the formation of composites and hybrid materials. The ethynyl group is key to forming the conjugated backbone necessary for electrical conductivity. This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from this compound.
Data Presentation
Currently, there is limited published quantitative data specifically detailing the electrical conductivity of homopolymers of this compound. Research has more broadly focused on the synthesis of copolymers or the use of this compound as a component in larger conjugated systems. The following table summarizes the general properties of this compound as a monomer.
| Property | Value | Reference |
| CAS Number | 10602-00-3 | [2][3] |
| Molecular Formula | C₉H₆O₂ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Appearance | Light yellow to orange powder or crystals | [2] |
| Melting Point | ~200 °C | [2] |
Experimental Protocols
This section details potential synthetic routes for preparing conductive polymers from this compound. While specific conductivity data for the resulting polymers is not widely available in the literature, these protocols are based on established polymerization methods for similar monomers and provide a strong starting point for research and development.
Protocol 1: Thermal Solid-State Polymerization of this compound
This protocol is adapted from studies on the solid-state polymerization of similar ethynyl-functionalized monomers. The resulting polymer is a derivative of poly(phenylacetylene).
Materials:
-
This compound (EBA)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or similar reaction vessel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC) (for characterization)
-
Infrared (IR) Spectrometer (for characterization)
Procedure:
-
Crystallization of Monomer: Recrystallize this compound from toluene to obtain well-defined crystals. This step is crucial for effective solid-state polymerization.
-
Polymerization:
-
Place the crystalline this compound in a Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Heat the flask in a controlled manner. Based on DSC studies of similar compounds, a multi-stage heating profile may be optimal. A suggested starting point is to heat to a temperature just below the melting point (e.g., 180-190 °C) and hold for several hours.
-
-
Isolation and Purification:
-
After the reaction, cool the flask to room temperature under an inert atmosphere.
-
The product will be an amorphous solid.
-
Wash the resulting polymer with a suitable solvent in which the monomer is soluble but the polymer is not (e.g., hot toluene) to remove any unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization:
-
The resulting polymer can be characterized by IR spectroscopy to confirm the disappearance of the ethynyl C-H stretch and by techniques like solid-state NMR to elucidate the polymer structure. Thermal properties can be analyzed using DSC and Thermogravimetric Analysis (TGA).
Logical Workflow for Thermal Solid-State Polymerization
Caption: Workflow for the thermal solid-state polymerization of this compound.
Protocol 2: Sonogashira Coupling Polymerization (Hypothetical Protocol)
This is a well-established method for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it suitable for the synthesis of conjugated polymers. This hypothetical protocol outlines the copolymerization of this compound with a diiodoaromatic compound.
Materials:
-
This compound (protected as a methyl or ethyl ester to avoid side reactions with the carboxylic acid)
-
A diiodoaromatic comonomer (e.g., 1,4-diiodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., toluene or THF)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk line apparatus
-
Reaction flasks and condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
Monomer Preparation: Protect the carboxylic acid of this compound as a methyl or ethyl ester to prevent interference with the basic reaction conditions.
-
Polymerization:
-
To a Schlenk flask under an inert atmosphere, add the protected this compound, the diiodoaromatic comonomer, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to a suitable temperature (e.g., 70-90 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like GPC to observe the increase in molecular weight.
-
-
Polymer Isolation and Deprotection:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and wash the polymer to remove catalyst residues and unreacted monomers.
-
Dry the polymer under vacuum.
-
Deprotect the ester groups to yield the carboxylic acid functionalities on the polymer chain. This is typically done by hydrolysis under basic or acidic conditions, followed by neutralization.
-
Characterization:
-
The resulting copolymer can be characterized by ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy. The molecular weight and polydispersity can be determined by GPC. The electrical conductivity of the final polymer would need to be measured, likely after a doping process.
Signaling Pathway for Sonogashira Polymerization
Caption: Workflow for Sonogashira coupling polymerization.
Protocol 3: Doping of the Synthesized Polymer
To achieve significant electrical conductivity, the synthesized polymers will likely require doping. Doping introduces charge carriers into the polymer backbone, increasing its conductivity.
Materials:
-
Synthesized polymer from Protocol 1 or 2
-
Doping agent (e.g., iodine (I₂), ferric chloride (FeCl₃), or a strong acid like trifluoroacetic acid)
-
A suitable solvent for the polymer and dopant
Equipment:
-
Glovebox or fume hood
-
Beakers and stir plates
-
Film casting equipment (e.g., spin coater or doctor blade)
-
Four-point probe or similar conductivity measurement setup
Procedure:
-
Doping in Solution:
-
Dissolve the synthesized polymer in a suitable solvent.
-
Prepare a solution of the doping agent in the same or a miscible solvent.
-
Add the dopant solution to the polymer solution dropwise while stirring. The color of the solution will likely change, indicating the doping process.
-
Stir the mixture for a predetermined time (e.g., 1-24 hours) at room temperature.
-
-
Film Preparation:
-
Cast a thin film of the doped polymer solution onto a substrate (e.g., glass or flexible plastic) using a spin coater or doctor blade.
-
Dry the film under vacuum to remove the solvent.
-
-
Vapor Doping (for solid polymer):
-
Place the undoped polymer film in a sealed chamber.
-
Introduce the vapor of a volatile doping agent (e.g., iodine) into the chamber.
-
Allow the film to be exposed to the vapor for a specific duration.
-
-
Conductivity Measurement:
-
Measure the sheet resistance of the doped polymer film using a four-point probe.
-
Calculate the electrical conductivity using the measured sheet resistance and the film thickness.
-
Logical Relationship for Doping and Conductivity
Caption: Relationship between doping and enhanced conductivity.
Conclusion
This compound is a promising monomer for the synthesis of novel conductive polymers. The protocols outlined above provide a foundation for researchers to explore the synthesis and properties of these materials. Further research is needed to optimize reaction conditions and to fully characterize the electrical properties of polymers derived from this compound. The versatility of this monomer, combined with established polymerization and doping techniques, opens up exciting possibilities for the development of next-generation organic electronic materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethynylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethynylbenzoic acid, a critical intermediate in various fields of chemical synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][4] This reaction typically involves the coupling of an aryl halide (such as 4-iodobenzoic acid or 4-bromobenzoic acid) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][4][5]
Q2: Why is a protecting group often used for the alkyne in the Sonogashira coupling?
Protecting groups, such as the trimethylsilyl (B98337) (TMS) group, are often used on the terminal alkyne (e.g., using trimethylsilylacetylene) for several reasons.[1][6] The TMS group can prevent the unwanted homocoupling of the terminal alkyne (a common side reaction known as Glaser coupling).[5][7] It also allows for easier handling and purification of the intermediate product. The TMS group is then removed in a subsequent deprotection step to yield the final this compound.[6]
Q3: What are the key factors influencing the yield of the Sonogashira coupling reaction?
The yield of the Sonogashira coupling is highly dependent on several factors, including the choice of catalyst (palladium source and ligands), the copper co-catalyst, the base, the solvent, the reaction temperature, and the nature of the aryl halide (iodides are generally more reactive than bromides).[5] Optimization of these parameters is crucial for achieving high yields.
Q4: How can I purify the final this compound product?
Purification of this compound typically involves standard laboratory techniques. After the reaction work-up, which may include extraction and washing, the crude product can be purified by column chromatography on silica (B1680970) gel.[8] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
A low or non-existent yield of the desired product is a common issue in the Sonogashira coupling. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low or No Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activity: Palladium(0) catalysts can be sensitive to air and moisture, leading to decomposition and loss of activity.[9]
-
Recommendation: Use a fresh batch of the palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[5] Consider screening different palladium sources and ligands (see Table 1).
-
-
Check Reagent and Solvent Quality: Impurities in the reagents or solvents can poison the catalyst. The presence of water can also negatively impact the reaction.
-
Recommendation: Use high-purity aryl halide and alkyne. Solvents should be anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[9]
-
-
Optimize Reaction Conditions: Temperature and reaction time are critical parameters.
-
Evaluate the Base: The base plays a crucial role in the catalytic cycle, including the deprotonation of the terminal alkyne.
-
Recommendation: Amine bases like triethylamine or diisopropylamine (B44863) are commonly used. Ensure that a sufficient excess of the base is present. If the reaction is still sluggish, consider screening other organic or inorganic bases (see Table 2).
-
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction)
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.[7]
Troubleshooting Workflow for Excessive Homocoupling
Caption: Troubleshooting workflow for excessive homocoupling.
Detailed Troubleshooting Steps:
-
Ensure Strictly Anaerobic Conditions: Oxygen is a key promoter of the oxidative homocoupling of alkynes.[7]
-
Recommendation: It is critical to thoroughly degas all solvents and the reaction headspace. This can be achieved by multiple freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[9]
-
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the Glaser coupling pathway.[7]
-
Recommendation: If significant homocoupling is observed, try reducing the amount of the copper salt. In some cases, it may be beneficial to switch to a copper-free Sonogashira protocol, although this might require a more active palladium catalyst system or harsher reaction conditions.[5]
-
-
Controlled Addition of Alkyne: A high concentration of the copper acetylide intermediate can favor homocoupling.
-
Recommendation: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.[9]
-
Data Presentation
Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling Yield
| Catalyst/Ligand System | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Aryl Iodide | Good to Excellent | [1] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodide | Good to Excellent | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide | High | [10] |
| Pd/CuFe₂O₄ MNPs | Aryl Halide | Good to Excellent | [11] |
Note: Yields are substrate and condition dependent.
Table 2: Influence of Base and Solvent on Sonogashira Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | THF | Reflux | Varies | [12] |
| Triethylamine | Toluene | 50 | Good | [13] |
| Diisopropylamine | Toluene | Varies | Good | [13] |
| K₂CO₃ | Ethanol | 70 | Good to Excellent | [11] |
| Piperidine | Water | 50 | High | [13] |
Note: Yields are substrate and condition dependent.
Experimental Protocols
Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)benzoic acid via Sonogashira Coupling
This protocol describes the coupling of 4-iodobenzoic acid with trimethylsilylacetylene (B32187).
Workflow for Synthesis of 4-((Trimethylsilyl)ethynyl)benzoic acid
Caption: Experimental workflow for the synthesis of the protected acid.
Materials:
-
4-Iodobenzoic acid
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 4-iodobenzoic acid, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).
-
Add anhydrous THF and anhydrous triethylamine.
-
Thoroughly degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Add trimethylsilylacetylene (typically 1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-65 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)benzoic acid.
Protocol 2: Deprotection of 4-((Trimethylsilyl)ethynyl)benzoic acid
This protocol describes the removal of the TMS protecting group to yield this compound.
Procedure:
-
Dissolve the 4-((trimethylsilyl)ethynyl)benzoic acid intermediate in a suitable solvent mixture, such as methanol (B129727) and dichloromethane.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ris.ui.ac.ir [ris.ui.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. ijnc.ir [ijnc.ir]
- 12. reddit.com [reddit.com]
- 13. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 4-Ethynylbenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Ethynylbenzoic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful purification.
Solubility Data
| Solvent System | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly soluble | Significantly more soluble near boiling point | Good, especially for removing non-polar impurities. |
| Ethanol (B145695) | Moderately soluble | Very soluble | Can be used, but may require a co-solvent (like water) to reduce solubility at room temperature for better yield. |
| Methanol/Water | Sparingly to moderately soluble (depending on ratio) | Very soluble | Excellent, allows for fine-tuning of solubility properties. |
| Acetone | Soluble | Very soluble | Generally not ideal as a single solvent due to high solubility at room temperature, leading to poor recovery. |
| Toluene | Sparingly soluble | Moderately soluble | Can be effective, particularly for removing polar impurities. |
Note: The selection of the optimal solvent or solvent mixture should be determined empirically for the specific sample of this compound, as impurities can affect solubility.
Experimental Protocols
This section provides a detailed methodology for the recrystallization of this compound. The protocol is based on established procedures for analogous aromatic carboxylic acids.
Single Solvent Recrystallization using Water
-
Dissolution: In a 100 mL Erlenmeyer flask, add approximately 1.0 g of impure this compound. To this, add 20-30 mL of deionized water and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excessive amount of water to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.
Mixed Solvent Recrystallization using Ethanol/Water
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol with stirring.
-
Addition of Anti-solvent: To the hot solution, add hot water dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from the single solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.
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solution_oiling -> dissolution [label="Retry"]; solution_no_crystals -> dissolution [label="Retry"]; solution_low_yield -> start [label="Review Protocol"]; solution_colored_crystals -> dissolution [label="Retry"]; } Recrystallization Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving, even in a large amount of hot solvent. What should I do?
A1: Firstly, ensure the solvent is at or near its boiling point. If the compound still doesn't dissolve, it's possible that you have insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization step. Alternatively, the chosen solvent may be inappropriate. You should select a different solvent in which the compound is more soluble at high temperatures.
Q2: My crystals formed very rapidly as a fine powder. Is this a problem?
A2: Rapid crystallization can sometimes trap impurities within the crystal lattice, reducing the effectiveness of the purification. For optimal purity, a slow cooling process is recommended to allow for the formation of larger, more well-defined crystals. If you consistently get a fine powder, try insulating the flask during cooling to slow down the process.
Q3: How can I be sure my recrystallized this compound is pure?
A3: A common method to assess purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point that corresponds to the literature value (the melting point of this compound is reported to be around 192-200 °C, but can vary slightly depending on the source). A broad melting point range usually indicates the presence of impurities. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.
Q4: I lost a significant amount of my product during recrystallization. How can I improve my yield?
A4: Low yield is a common issue. Here are a few tips to improve it:
-
Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Ensure complete cooling: Use an ice bath to lower the temperature as much as possible to minimize the solubility of your compound.
-
Avoid premature crystallization: During hot filtration, if the solution cools too much, your product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Careful transfers: Be meticulous when transferring crystals to avoid mechanical losses.
Q5: Can I reuse the filtrate (mother liquor)?
A5: The mother liquor contains the soluble impurities as well as some of your dissolved product. While it is possible to recover more product by concentrating the mother liquor and cooling it again (a second crop of crystals), these crystals will likely be less pure than the first crop. It is a trade-off between yield and purity.
Technical Support Center: Sonogashira Coupling of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 4-Ethynylbenzoic acid. The information is designed to help you overcome common challenges, minimize side reactions, and achieve optimal results in your experiments.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the Sonogashira coupling of this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My Sonogashira reaction with this compound is not working or giving a very low yield. What are the primary factors to investigate?
A1: When experiencing low to no product formation, a systematic evaluation of your reaction setup is crucial. The most common culprits include:
-
Catalyst Inactivity: Both the palladium and copper catalysts are susceptible to deactivation. Ensure you are using fresh, high-quality catalysts. Palladium(0) complexes can be sensitive to air, and copper(I) iodide can oxidize over time.[1]
-
Inadequate Inert Atmosphere: The Sonogashira reaction, especially when copper-catalyzed, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of this compound (Glaser-Hay coupling).[1] It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Purity of Reagents: Impurities in your this compound, aryl halide, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.
-
Sub-optimal Reaction Conditions: The reactivity of the aryl halide (I > Br > Cl) significantly impacts the required reaction conditions. Aryl iodides are the most reactive and may couple at room temperature, whereas aryl bromides and chlorides often necessitate higher temperatures.[2]
Q2: I see a black precipitate forming in my reaction mixture. What is it, and what should I do?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[3] This renders the catalyst inactive. Common causes include:
-
Presence of oxygen.
-
Use of certain solvents, with some anecdotal evidence suggesting THF may promote its formation.[3]
-
High reaction temperatures.
To mitigate this, ensure rigorous degassing, use high-purity reagents and solvents, and consider if the reaction temperature can be lowered.
Issue 2: Formation of Significant Side Products
Q3: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of this compound. How can I confirm this and minimize its formation?
A3: The most common side reaction in the Sonogashira coupling of terminal alkynes is the oxidative homocoupling, also known as the Glaser-Hay coupling, which in this case would form 1,4-bis(4-carboxyphenyl)buta-1,3-diyne.[4][5]
-
Confirmation: This byproduct can often be identified by mass spectrometry, as it will have a molecular weight corresponding to two molecules of this compound minus two hydrogen atoms.
-
Minimization Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction.[1] Ensure your reaction is performed under a rigorously maintained inert atmosphere.
-
Copper-Free Conditions: The copper(I) co-catalyst is also a major contributor to Glaser-Hay coupling.[4][6][7] Switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate this side product. These protocols may require different ligands or bases.
-
Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the homocoupling reaction.[8]
-
Q4: Are there other potential side reactions with this compound I should be aware of?
A4: While homocoupling is the most prevalent side reaction, other possibilities to consider include:
-
Decarboxylation: Although not widely reported under typical Sonogashira conditions, the stability of the carboxylic acid group at elevated temperatures should be considered, especially with prolonged reaction times. Monitoring your reaction for the formation of phenylacetylene (B144264) could indicate if decarboxylation is occurring.
-
Reactions involving the carboxylic acid: The acidic proton of the carboxylic acid will be deprotonated by the amine base. Ensure a sufficient excess of the base is used to also deprotonate the terminal alkyne for the coupling reaction to proceed.
Data Presentation
The following table summarizes typical yields for Sonogashira coupling reactions, highlighting the impact of the aryl halide and the presence of electron-withdrawing or -donating groups. Note that specific yields for this compound are highly dependent on the specific coupling partner and reaction conditions.
| Aryl Halide | Substituent on Aryl Halide | Typical Yield Range (%) | Reference |
| Aryl Iodide | Electron-withdrawing | 85-98 | [9][10] |
| Aryl Iodide | Electron-donating | 75-90 | [11] |
| Aryl Bromide | Electron-withdrawing | 70-95 | [9] |
| Aryl Bromide | Electron-donating | 60-85 | [11] |
| Aryl Chloride | Electron-withdrawing | 40-70 | [2] |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with an aryl iodide or bromide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (optional, can improve catalyst stability)
-
Anhydrous, deoxygenated solvent (e.g., THF or a mixture of THF and an amine base)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent and the amine base. The amine can often serve as both the base and a co-solvent.[12]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt and copper salts.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient, potentially with a small amount of acetic acid to improve the solubility and chromatography of the carboxylic acid product).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of the 1,4-bis(4-carboxyphenyl)buta-1,3-diyne homocoupling byproduct.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos)
-
Anhydrous, deoxygenated solvent (e.g., DMF, dioxane)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylamine)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-2.0 eq), palladium catalyst (0.5-2.5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent and the base.
-
Stir the mixture at room temperature or with heating (temperatures may need to be higher than in the copper-catalyzed version, e.g., 80-120 °C), monitoring the reaction progress by TLC.
-
Work-up and purification are similar to Protocol 1. The aqueous wash may be adjusted based on the base used (e.g., water wash for inorganic bases).
Visualizations
Sonogashira Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. books.lucp.net [books.lucp.net]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Click Chemistry with 4-Ethynylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing click chemistry reactions involving 4-Ethynylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
A typical CuAAC reaction mixture includes:
-
An azide-functionalized molecule.
-
This compound (the alkyne).
-
A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.
-
A reducing agent (e.g., sodium ascorbate) to maintain the copper in the active Cu(I) state.[1]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and increase reaction rate.[1]
-
A suitable solvent system that can dissolve all reactants.
Q2: Which copper source is best for reacting with this compound?
The most common and convenient copper source is Copper(II) sulfate (B86663) (CuSO₄) used in combination with a reducing agent like sodium ascorbate (B8700270).[1] While Copper(I) salts such as CuI or CuBr can be used directly, they are often less soluble and more prone to oxidation.[1] For reactions where copper contamination is a concern, heterogeneous sources like copper turnings or nanoparticles can be considered as they are easier to remove post-reaction.[1]
Q3: What is the role of a ligand in the reaction, and which one should I choose?
Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction. For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[1][2] The choice of ligand can also be influenced by the solvent system; some ligands may be inhibitory in excess in certain solvents.[3]
Q4: How does the carboxylic acid group of this compound affect the reaction?
The carboxylic acid group can influence the solubility of this compound and may interact with the copper catalyst. At certain pH values, the carboxylate form could potentially precipitate with Cu(I) or Cu(II) ions, leading to catalyst deactivation and the formation of insoluble materials.[4] Careful consideration of pH and the use of appropriate ligands are important to mitigate these effects.
Q5: What is the optimal pH for a CuAAC reaction with this compound?
CuAAC reactions are generally robust over a wide pH range (4-12).[5] However, for reactions involving this compound, a pH range of 7-9 is often a good starting point to balance the reactivity of amines (if present on the azide (B81097) partner) and the solubility of the benzoic acid derivative.[6] It is advisable to perform small-scale pH screening experiments to determine the optimal condition for your specific substrates.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no product formation is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized by dissolved oxygen.[1]
-
Impure Reagents: The purity of this compound, the azide, and solvents can significantly impact the reaction.
-
Solution: Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.
-
-
Substrate-Specific Issues: The carboxylic acid group of this compound can chelate the copper catalyst, removing it from the catalytic cycle.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of the less precious reagent can drive the reaction to completion.[1]
-
Problem 2: Presence of Side Products and Impurities
The formation of side products can complicate purification and reduce the yield of the desired product.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that leads to the formation of a symmetric diacetylene byproduct.
-
Prevention: The most effective way to prevent this is by ensuring a sufficient concentration of a reducing agent like sodium ascorbate is present throughout the reaction.[8]
-
-
Precipitation: A common issue, especially with carboxylic acid-containing alkynes like this compound and propiolic acid, is the formation of a precipitate upon addition of the copper catalyst.[4] This is likely due to the formation of an insoluble copper(I) acetylide salt.
-
Solution:
-
Solvent Choice: Using coordinating solvents like acetonitrile (B52724) or DMF can help stabilize the copper(I) and prevent precipitation.[4]
-
Ligand: A strongly coordinating ligand is essential to keep the copper in solution and catalytically active.
-
Order of Addition: Premixing the copper salt and the ligand before adding it to the alkyne solution can help prevent the formation of the insoluble acetylide.[1]
-
-
Problem 3: Solubility Issues with this compound
This compound has limited solubility in purely aqueous solutions.
-
Solution:
-
Co-solvents: Use a mixture of water and an organic solvent such as DMSO, DMF, or t-BuOH to improve solubility.[7]
-
pH Adjustment: Increasing the pH of the aqueous phase will deprotonate the carboxylic acid to the more soluble carboxylate form. However, be mindful of the stability of your azide partner at higher pH.
-
Physical Methods: Gentle heating and/or sonication can aid in the dissolution of this compound.
-
Experimental Protocols & Data
Table 1: Recommended Starting Concentrations for CuAAC Reactions
| Reagent | Concentration Range | Notes |
| This compound | 1 - 10 mM | Higher concentrations may require more organic co-solvent. |
| Azide | 1.1 - 2 equivalents | A slight excess can improve reaction completion.[1] |
| CuSO₄ | 50 µM - 2 mM | Start with a lower concentration for biological applications to minimize cytotoxicity.[2] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents to Cu | A 5:1 ligand to copper ratio is often recommended for bioconjugation.[7] |
| Sodium Ascorbate | 5 - 10 mM | Should be prepared fresh.[1] |
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule and the this compound solution.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[1]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified. Copper can be removed by washing with a solution containing a chelating agent like EDTA.[7] Standard chromatographic techniques can then be used to isolate the final product.
-
Catalytic Cycle of CuAAC
The following diagram illustrates the simplified catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethynylbenzoic Acid Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Ethynylbenzoic acid (EBA) to prevent its polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid EBA. | Onset of polymerization or degradation. | 1. Immediately transfer the material to a refrigerator at 2-8°C if not already stored at this temperature. 2. Minimize exposure to light by storing in an amber vial or a container wrapped in aluminum foil. 3. Consider adding a polymerization inhibitor if long-term storage is required (see Experimental Protocols). |
| Change in solubility; the compound does not fully dissolve in the expected solvent. | Partial polymerization has occurred, leading to the formation of insoluble oligomers or polymers. | 1. Attempt to dissolve the soluble portion in a suitable solvent and filter out the insoluble material. Note that the concentration of the resulting solution will be lower than expected. 2. For future prevention, store the compound under recommended conditions and consider the use of an inhibitor. |
| Inconsistent analytical results (e.g., broader peaks in NMR, unexpected masses in MS). | Presence of oligomers or polymers in the sample. | 1. Recrystallize the material to purify it from polymeric impurities. 2. Use analytical techniques such as Gel Permeation Chromatography (GPC) to assess the extent of polymerization. 3. Implement stricter storage protocols to prevent future polymerization. |
| Exothermic reaction or pressure buildup in the storage container. | Runaway polymerization is occurring. This is a serious safety concern. | 1. IMMEDIATELY and CAUTIOUSLY vent the container in a well-ventilated fume hood. 2. Cool the container in an ice bath. 3. Do not seal the container tightly until it has returned to a stable, cool temperature. 4. For future prevention, always store at recommended refrigerated temperatures and away from heat sources. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the polymerization of this compound?
A1: The primary factors are elevated temperature and exposure to light. This compound can undergo thermal solid-state polymerization upon heating[1][2]. The ethynyl (B1212043) group is reactive and can participate in polymerization reactions, especially at temperatures above ambient.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2°C and 8°C[3][4]. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen can play a role in the mechanism of some inhibitors[5][6][7].
Q3: What is a polymerization inhibitor and should I use one for storing this compound?
A3: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization[8]. For long-term storage of this compound, especially if it will be stored for several months, adding a polymerization inhibitor is a prudent measure.
Q4: Which polymerization inhibitors are recommended for this compound?
A4: Phenolic compounds are commonly used as storage inhibitors for reactive monomers[7][8]. Butylated hydroxytoluene (BHT) and hydroquinone (B1673460) (HQ) are suitable choices due to their effectiveness as radical scavengers, which is the primary mechanism of polymerization for many unsaturated compounds[5][6][8].
Q5: At what concentration should I add a polymerization inhibitor?
A5: The optimal concentration can depend on the specific storage conditions and desired shelf life. Based on studies of similar compounds and general practice, a concentration range of 100 to 500 ppm (0.01% to 0.05% by weight) of an inhibitor like BHT is a reasonable starting point. However, the ideal concentration should be determined empirically for your specific application. Studies on resin composites have shown that BHT concentrations between 0.25 and 0.5 wt% can be effective without significantly altering the material's properties[9].
Q6: How does a polymerization inhibitor work?
A6: Polymerization inhibitors, such as phenolic compounds, act as radical scavengers. They interrupt the chain reaction of polymerization by reacting with and neutralizing the free radicals that initiate and propagate the polymer chain growth[5][6][10]. This process is often more effective in the presence of trace amounts of oxygen[5][6][7].
Q7: How can I detect if my this compound has started to polymerize?
A7: Several analytical methods can be used to detect polymerization:
-
Differential Scanning Calorimetry (DSC): Can be used to observe exothermic polymerization events upon heating[1][2].
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can monitor the disappearance of the characteristic alkyne C-H and C≡C stretching bands and the appearance of new peaks corresponding to the polymer backbone[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymerization will lead to the broadening of peaks in the NMR spectrum.
-
Gel Permeation Chromatography (GPC): This technique can separate molecules by size and is ideal for detecting the formation of higher molecular weight oligomers and polymers.
Data Presentation
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Chemical Name | Typical Concentration Range | Mechanism of Action | Advantages | Considerations |
| BHT | Butylated Hydroxytoluene | 100 - 1000 ppm (0.01% - 0.1%)[12] | Radical Scavenger[13] | Effective in the presence of oxygen, good solubility in organic materials. | Can be less effective at very high temperatures. |
| Hydroquinone (HQ) | 1,4-Dihydroxybenzene | 100 - 500 ppm (0.01% - 0.05%) | Radical Scavenger[5][6] | Highly effective, widely used. | Can cause discoloration, requires oxygen to be effective[5][6]. |
| MEHQ | 4-Methoxyphenol | 10 - 300 ppm[7] | Radical Scavenger | Less colored than hydroquinone, effective at low concentrations[7]. | Requires oxygen for optimal performance[7]. |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 100 - 1000 ppm | Stable Free Radical | Very effective radical trap, can inhibit a wide range of monomers[10]. | Can be more expensive than phenolic inhibitors. |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to Solid this compound
Objective: To add a polymerization inhibitor to solid this compound for enhanced stability during long-term storage.
Materials:
-
This compound
-
Polymerization inhibitor (e.g., BHT)
-
Volatile solvent in which both EBA and the inhibitor are soluble (e.g., Dichloromethane or Ethyl Acetate)
-
Rotary evaporator
-
Schlenk flask or round-bottom flask
-
Spatula
-
Analytical balance
Procedure:
-
Preparation of the Inhibitor Stock Solution:
-
Accurately weigh a small amount of the chosen inhibitor (e.g., 10 mg of BHT).
-
Dissolve the inhibitor in a known volume of a volatile solvent (e.g., 10 mL of dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Dissolution of this compound:
-
Accurately weigh the desired amount of this compound (e.g., 10 g) and place it in a Schlenk or round-bottom flask.
-
Add a sufficient amount of the same volatile solvent to completely dissolve the EBA.
-
-
Addition of the Inhibitor:
-
Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration in the solid EBA. For example, to obtain a 200 ppm concentration of BHT in 10 g of EBA, you would need 2 mg of BHT. From a 1 mg/mL stock solution, this would be 2 mL.
-
Add the calculated volume of the inhibitor stock solution to the dissolved EBA solution.
-
Swirl the flask gently to ensure thorough mixing.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Continue to evaporate until a dry, free-flowing solid is obtained.
-
-
Final Storage:
-
Transfer the inhibitor-stabilized this compound to a clean, dry, and appropriately labeled amber glass vial.
-
Store the vial in a refrigerator at 2-8°C.
-
Note: This is a general guidance protocol. The choice of solvent and the precise concentration of the inhibitor may need to be optimized for your specific requirements.
Visualizations
Caption: Troubleshooting workflow for issues encountered during storage of this compound.
Caption: Experimental workflow for the addition of a polymerization inhibitor to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. eastman.com [eastman.com]
- 7. fluoryx.com [fluoryx.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low solubility of 4-Ethynylbenzoic acid in reaction media
Welcome to the technical support center for 4-Ethynylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during its use, with a specific focus on addressing its low solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in water.[1] Its solubility in organic solvents is influenced by the polarity of the solvent. While it has limited solubility in nonpolar solvents, it is more soluble in polar aprotic and polar protic organic solvents, especially those that can engage in hydrogen bonding.
Q2: Why is this compound poorly soluble in some common reaction media?
A2: The low solubility of this compound in certain solvents can be attributed to its rigid, crystalline structure and the presence of both a polar carboxylic acid group and a less polar ethynyl-aryl group. In nonpolar solvents, the energy required to break the crystal lattice and solvate the polar carboxylic acid group is high, leading to poor solubility. In some polar solvents, strong intermolecular hydrogen bonding between the carboxylic acid moieties can also limit dissolution.
Q3: My this compound is not dissolving in my reaction solvent. What is the first troubleshooting step?
A3: The initial and often most effective troubleshooting step is to consider the polarity of your solvent. If you are using a nonpolar solvent, switching to a more polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) is recommended. Gentle heating and sonication can also aid in dissolution.
Q4: Can I use a base to improve the solubility of this compound?
A4: Yes, this is a highly effective method. As a carboxylic acid, this compound will react with a base to form a more soluble salt (carboxylate). The addition of a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can significantly increase its solubility in organic solvents. For aqueous solutions, inorganic bases like sodium hydroxide (B78521) or potassium carbonate can be used.
Q5: Are there any alternative strategies to enhance the solubility of this compound without significantly changing the reaction conditions?
A5: The use of a co-solvent system can be an excellent strategy. By adding a small amount of a good solvent (e.g., DMF or DMSO) in which this compound is highly soluble to a solvent in which it is poorly soluble, you can often achieve the desired concentration for your reaction.
Troubleshooting Guide: Low Solubility of this compound
This guide provides a systematic approach to resolving solubility issues with this compound in your reaction media.
Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low solubility of this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | The high polarity and hydrogen bond accepting ability of these solvents effectively solvate the carboxylic acid group. |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors, but the nonpolar part of the acid may limit high solubility. |
| Ethers | THF, Dioxane | Moderate | Moderate polarity allows for some dissolution, but less effective at solvating the carboxylic acid than more polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Can dissolve the molecule to some extent, but lacks strong hydrogen bonding capabilities. |
| Aromatic | Toluene, Benzene (B151609) | Low | The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group. |
| Nonpolar | Hexanes, Heptane | Very Low | The significant difference in polarity between the solvent and the carboxylic acid group results in poor solubility. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic benzene ring and ethynyl (B1212043) group limit solubility despite the presence of the polar carboxylic acid.[1] |
Note: This table provides estimated qualitative solubility based on chemical principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
Objective: To dissolve this compound in a solvent system where it has limited solubility by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF)
-
Reaction vessel with magnetic stirring
Procedure:
-
To the reaction vessel, add the this compound.
-
Add the primary reaction solvent (e.g., Toluene) to the vessel.
-
Begin vigorous stirring.
-
Slowly add the co-solvent (e.g., DMF) dropwise until the this compound is fully dissolved.
-
Note: Start with a small volume of co-solvent (e.g., 5-10% of the total volume) and incrementally add more as needed. Be mindful that the co-solvent may affect the reaction kinetics or outcome.
Protocol 2: In-situ Salt Formation for Enhanced Solubility
Objective: To increase the solubility of this compound in an organic solvent by converting it to its more soluble carboxylate salt.
Materials:
-
This compound
-
Reaction solvent (e.g., THF)
-
A suitable non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel with magnetic stirring
Procedure:
-
Add the this compound to the reaction vessel.
-
Add the reaction solvent (e.g., THF).
-
While stirring, add 1.1 equivalents of the base (e.g., TEA) to the suspension.
-
Continue stirring at room temperature. The solid should dissolve as the carboxylate salt is formed.
-
Proceed with the addition of other reagents once a homogeneous solution is obtained.
Protocol 3: Derivatization to an Ester for Improved Solubility
Objective: To chemically modify the carboxylic acid to a more soluble ester derivative prior to the main reaction. This is suitable if the carboxylic acid functionality is not required for the subsequent reaction step.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol or Ethanol)
-
Acid catalyst (e.g., concentrated Sulfuric acid) or a coupling agent (e.g., DCC with DMAP)
-
Reaction vessel with appropriate setup for heating/reflux if necessary
Procedure (Fischer Esterification Example):
-
Dissolve this compound in an excess of the anhydrous alcohol (e.g., Methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the resulting ester. The purified ester will likely exhibit improved solubility in a wider range of organic solvents.
References
Technical Support Center: Removal of Copper Catalyst from 4-Ethynylbenzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from reactions involving 4-ethynylbenzoic acid, such as Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my this compound reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability, purity, and color of the final product, often indicated by a persistent green or blue hue.[1]
Q2: What are the most common methods for removing copper catalysts from reactions involving this compound?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[2]
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Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[3]
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride can also be effective.
Q3: How does the carboxylic acid group of this compound affect copper removal?
A3: The carboxylic acid group can influence the purification strategy. In basic conditions, it will exist as a carboxylate anion, which increases the water solubility of the product. This can make standard aqueous extractions challenging due to product loss to the aqueous phase. The carboxylate group itself can also chelate copper, potentially making it more difficult to remove with other chelating agents. Careful pH control during aqueous washes is therefore crucial.
Q4: My product is soluble in the aqueous wash. What should I do?
A4: If your product is water-soluble, especially after deprotonation of the carboxylic acid, liquid-liquid extraction with an aqueous chelator becomes difficult. In this scenario, using a solid-supported metal scavenger is the recommended approach. The scavenger resin can be stirred with the reaction mixture (potentially in an organic solvent in which the product is soluble) and then removed by filtration, leaving the copper-free product in solution.[1]
Troubleshooting Guides
Problem 1: Persistent blue or green color in the organic layer after EDTA wash.
| Possible Cause | Recommended Solution |
| Insufficient EDTA | Ensure you are using a sufficient molar excess of EDTA relative to the amount of copper catalyst used. A 0.5 M aqueous solution is a good starting point.[1] |
| pH of the Aqueous Solution is Not Optimal | The effectiveness of EDTA as a chelator is pH-dependent. Adjust the pH of the EDTA solution to ~8 with a base like sodium bicarbonate to enhance chelation. |
| Product is a Stronger Chelator than EDTA | If your product strongly binds copper, a simple EDTA wash may not be sufficient. Consider using a more potent chelating agent like Nitrilotriacetic acid (NTA) or switching to a scavenger resin with a higher affinity for copper.[4] |
| Insufficient Mixing | During liquid-liquid extraction, vigorous stirring or shaking is necessary to ensure the efficient transfer of the copper-EDTA complex to the aqueous layer. |
| Formation of an Emulsion | If an emulsion forms, adding a small amount of brine can help to break it. |
Problem 2: Low product yield after purification.
| Possible Cause | Recommended Solution |
| Product loss during aqueous extractions | If your this compound derivative has some water solubility, reduce the number of aqueous washes or use a saturated brine wash to decrease its partitioning into the aqueous layer. Acidifying the aqueous layer to protonate the carboxylic acid can sometimes help, but this may also affect the stability of the copper-chelator complex. |
| Product adsorption onto the solid support (silica gel, scavenger resin) | If using column chromatography or a solid-phase scavenger, ensure the chosen solvent system is appropriate to elute your product effectively. A small-scale test to check for product recovery is advisable. For scavenger resins, ensure the resin is thoroughly washed with a suitable solvent after filtration to recover any adsorbed product. |
| Product degradation during purification | Ensure the chosen purification method is compatible with the stability of your product. Avoid strongly acidic or basic conditions if your product is pH-sensitive. |
Problem 3: Scavenger resin is not effectively removing the copper.
| Possible Cause | Recommended Solution |
| Insufficient amount of scavenger | Increase the equivalents of the scavenger resin. A starting point of 3-5 molar equivalents of the scavenger's functional group relative to the copper catalyst is often recommended. |
| Poor mixing of the resin | Ensure vigorous stirring or agitation to maintain the resin in suspension and maximize contact with the copper catalyst. |
| Inappropriate scavenger for the copper oxidation state | Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism. |
Data Presentation: Comparison of Copper Removal Methods
The following table provides a qualitative and semi-quantitative comparison of common copper removal methods. The efficiency can vary significantly based on the specific reaction conditions, solvent, and the nature of the product.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| EDTA Wash | Chelation of copper ions in an aqueous phase. | Good to Excellent (Can reduce copper to low ppm levels with multiple washes) | Inexpensive, readily available reagents. | Can be time-consuming due to multiple extractions, potential for emulsion formation, not suitable for water-soluble products. |
| Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea) | Covalent or ionic binding of copper to a solid support. | Excellent (Often reduces copper to <50 ppm in a single step)[3] | High efficiency, simple filtration-based workup, suitable for a wide range of products including water-soluble ones.[3] | More expensive than simple chelation agents.[3] |
| Precipitation | Formation of an insoluble copper salt. | Moderate to Good | Can remove large amounts of copper quickly. | May not be effective for removing trace amounts of copper, the precipitate can be difficult to filter, potential for product co-precipitation. |
| Aqueous Ammonium Chloride/Hydroxide (B78521) Wash | Formation of a water-soluble copper-ammonia complex. | Good | Effective for removing Cu(I) salts. | The basic nature of ammonium hydroxide may not be suitable for all products, and ammonium chloride solutions are acidic. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
Materials:
-
Reaction mixture containing the this compound derivative and copper catalyst.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.5 M aqueous solution of EDTA, adjusted to pH 8 with NaOH.
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
Procedure:
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the 0.5 M EDTA solution (pH 8).
-
Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with deionized water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Signaling pathway of copper removal by EDTA chelation.
Caption: Experimental workflow for copper removal using a scavenger resin.
References
Technical Support Center: Scaling Up the Synthesis of 4-Ethynylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Ethynylbenzoic Acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach involves a two-step process:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction between a 4-halobenzoic acid derivative (typically 4-iodobenzoic acid or its ester) and a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA). Using an ester of 4-iodobenzoic acid, like methyl 4-iodobenzoate (B1621894), is often preferred for better solubility and handling in organic solvents.
-
Deprotection: Removal of the protecting group (e.g., trimethylsilyl (B98337) group) from the acetylene moiety to yield the final this compound. This is typically achieved under basic conditions.
Q2: Why is 4-iodobenzoic acid preferred over 4-bromobenzoic acid as a starting material?
A2: The reactivity of aryl halides in Sonogashira coupling follows the order: I > Br > Cl. Aryl iodides are more reactive than aryl bromides, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[1] While aryl bromides can be used, they often necessitate higher temperatures and more active catalytic systems.
Q3: What are the main challenges when scaling up the Sonogashira reaction for this synthesis?
A3: Key challenges include:
-
Catalyst deactivation: The palladium catalyst can be sensitive to oxygen and impurities, leading to the formation of inactive palladium black.[2]
-
Homocoupling (Glaser coupling): The presence of oxygen can promote the unwanted dimerization of the terminal alkyne, forming a diyne byproduct.[2][3] This is particularly an issue if deprotection occurs in situ or if using an unprotected alkyne.
-
Exothermic reaction: Palladium-catalyzed coupling reactions can be exothermic, requiring careful temperature control, especially at a larger scale, to prevent runaway reactions.
-
Purification: Removing residual palladium and copper catalysts to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be challenging.
Q4: How can I minimize the formation of the homocoupled (Glaser) byproduct?
A4: To suppress homocoupling:
-
Maintain an inert atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][3]
-
Use a copper-free protocol: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free methods have been developed to avoid homocoupling, which is often catalyzed by copper acetylide intermediates.[3]
-
Control alkyne concentration: Slow addition of the alkyne can help to disfavor the bimolecular homocoupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Sonogashira Coupling | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling to avoid exposure to air and moisture. |
| Poor quality of reagents (starting materials, solvents, base). | Purify starting materials if necessary. Use anhydrous and degassed solvents. Ensure the amine base is dry. | |
| Insufficiently inert atmosphere. | Improve degassing techniques (e.g., use freeze-pump-thaw cycles for solvents). Ensure a leak-free reaction setup with a continuous positive pressure of inert gas.[2][3] | |
| Inappropriate reaction temperature. | For aryl iodides, the reaction often proceeds at room temperature or with gentle heating. For less reactive aryl bromides, a higher temperature (e.g., 60-100 °C) may be required.[4] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or solvent choice. | Use high-purity reagents and solvents. Some anecdotal evidence suggests that THF may promote palladium black formation; consider alternative solvents like DMF or triethylamine (B128534).[1] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[3] |
| High concentration of copper co-catalyst. | Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[3] | |
| Incomplete Deprotection of the TMS Group | Insufficient base or reaction time. | Increase the amount of base (e.g., KOH or K2CO3) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Hydrolysis of the ester group during deprotection. | If starting with the methyl ester, the deprotection of the TMS group and saponification of the ester can be performed in a single step with a strong base like KOH in methanol (B129727). | |
| Difficulty in Purifying the Final Product | Residual metal catalysts. | After the Sonogashira reaction, perform an aqueous work-up with a chelating agent like EDTA to remove copper salts. The final product can be purified by recrystallization or column chromatography. |
| Presence of homocoupled byproduct. | If homocoupling is significant, optimize the Sonogashira reaction conditions to minimize its formation. Purification may require careful column chromatography. |
Experimental Protocols
Logical Workflow for the Synthesis of this compound
Detailed Methodology
Step 1: Sonogashira Coupling - Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate
This protocol is a general procedure and may require optimization based on laboratory conditions and scale.
-
Reagents and Materials:
-
Methyl 4-iodobenzoate
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
-
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%).
-
Add anhydrous THF and anhydrous triethylamine (e.g., in a 2:1 ratio). Stir the mixture to dissolve the solids.
-
Degas the solution by bubbling with inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-((trimethylsilyl)ethynyl)benzoate. The crude product can often be used in the next step without further purification.
-
Step 2: Deprotection - Synthesis of this compound
-
Reagents and Materials:
-
Crude methyl 4-((trimethylsilyl)ethynyl)benzoate
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in methanol.
-
Add a solution of potassium hydroxide in methanol (e.g., 3-4 equivalents of KOH).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. This step achieves both the deprotection of the silyl (B83357) group and the saponification of the methyl ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar organic solvent like hexane (B92381) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with the hydrochloric acid solution. A precipitate of this compound should form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization (e.g., from a toluene/hexane mixture) or by column chromatography.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of this compound. Note that yields are highly dependent on the specific reaction conditions and scale.
| Parameter | Sonogashira Coupling | Deprotection |
| Starting Material | Methyl 4-iodobenzoate | Methyl 4-((trimethylsilyl)ethynyl)benzoate |
| Key Reagents | Trimethylsilylacetylene | Potassium Hydroxide |
| Catalyst Loading (Pd) | 1-5 mol% | N/A |
| Co-catalyst Loading (CuI) | 0.5-2 mol% | N/A |
| Solvent | THF/Triethylamine | Methanol |
| Temperature | Room Temperature to 50°C | Reflux (approx. 65°C) |
| Reaction Time | 2-24 hours | 2-4 hours |
| Typical Yield | >90% (for the coupled product) | >90% |
Safety Precautions for Scale-Up
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen.[3] Ensure a robust inert gas blanketing system is in place for the reactor to prevent catalyst deactivation and the formation of potentially explosive acetylide byproducts.
-
Exothermicity: Palladium-catalyzed reactions can be exothermic. Implement a reliable cooling system for the reactor and consider slow addition of reagents to control the reaction temperature. A reaction calorimetry study is recommended before scaling up to a large volume.
-
Handling of Reagents:
-
4-Iodobenzoic acid: May cause skin and eye irritation.[5]
-
Trimethylsilylacetylene: Flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.
-
Palladium and Copper Catalysts: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Triethylamine: Flammable and corrosive. Use in a fume hood with adequate ventilation.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues, in accordance with local environmental regulations.
This technical support guide provides a framework for the successful and safe scale-up of this compound synthesis. It is crucial to perform a thorough risk assessment and process safety evaluation before proceeding with any large-scale chemical production.
References
stability issues of 4-Ethynylbenzoic acid in aqueous solutions
Welcome to the technical support center for 4-Ethynylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid compound at 2-8°C.[1][2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in water.[4] The calculated water solubility is approximately 0.533 mg/mL.[5] To achieve higher concentrations, co-solvents are often necessary. A common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[3]
Q3: What are the potential stability issues of this compound in aqueous solutions?
A3: While specific data on the aqueous stability of this compound is limited, potential issues can be inferred from its structure and the behavior of similar compounds. The primary concerns are:
-
pH-dependent hydrolysis: The carboxylic acid group can ionize depending on the pH, which may affect solubility and reactivity.
-
Degradation of the ethynyl (B1212043) group: The terminal alkyne is a reactive functional group and may be susceptible to oxidation or other reactions in aqueous media over time.
-
Photodegradation: Benzoic acid derivatives can be sensitive to light, which may lead to degradation.[6][7]
-
Temperature-dependent degradation: At elevated temperatures, benzoic acid derivatives in water can undergo decarboxylation.[8]
Q4: Are there any known incompatibilities for this compound?
A4: The methyl ester of this compound is known to be incompatible with strong oxidizing agents.[9] It is reasonable to assume that this compound itself should also be kept away from strong oxidizers.
Troubleshooting Guide
Issue 1: My this compound solution has turned a different color.
-
Possible Cause: This could indicate degradation of the compound. This compound is described as a white to light yellow or orange powder, so a significant color change in solution may be a sign of instability.[2][10]
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your stock solution.
-
Protect your solution from light by using amber vials or wrapping your containers in foil.
-
Prepare fresh solutions for critical experiments.
-
Consider performing a stability test to determine the rate of degradation under your experimental conditions (see Experimental Protocols section).
-
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause: The appearance of new peaks likely indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Review your solution preparation and storage procedures.
-
Analyze a freshly prepared sample to use as a baseline.
-
If possible, use mass spectrometry to identify the molecular weights of the unknown peaks to hypothesize potential degradation products.
-
Follow the workflow for investigating stability issues outlined below.
-
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Water Solubility | Sparingly soluble; calculated at 0.533 mg/mL | [4][5] |
| Storage (Solid) | 2-8°C | [1][2] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer under defined conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffer components (e.g., phosphate, TRIS)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC or LC-MS system
-
pH meter
-
Incubator or water bath
-
Amber vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the Test Solution: Dilute the stock solution with your chosen aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on stability.
-
Initial Analysis (T=0): Immediately after preparation, analyze the test solution using a validated HPLC or LC-MS method to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Aliquot the test solution into several amber vials and store them under the desired experimental conditions (e.g., room temperature, 37°C). Protect the vials from light unless photodegradation is being studied.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial and analyze its contents by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the stability profile.
Caption: Workflow for stability testing.
Potential Degradation Pathway
While the specific degradation pathway of this compound in aqueous solution is not well-documented, a plausible pathway, especially under oxidative conditions or exposure to light, could involve the oxidation of the ethynyl group. Benzoic acid itself can undergo hydroxylation and ring-opening under certain conditions.[11][12]
Caption: A hypothetical degradation pathway.
References
- 1. This compound 10602-00-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. journalcsij.com [journalcsij.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-ETHYNYL-BENZOIC ACID | 10602-00-3 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethynylbenzoic Acid Cross-Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired homocoupling of 4-ethynylbenzoic acid during cross-coupling reactions, such as the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound, and why is it a problem?
A1: Homocoupling refers to the self-coupling of two molecules of this compound to form 1,4-bis(4-carboxyphenyl)buta-1,3-diyne. This side reaction, often referred to as Glaser coupling, is a common issue in copper-catalyzed cross-coupling reactions.[1][2] It consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of this highly conjugated and often insoluble byproduct.
Q2: What is the primary cause of the homocoupling of this compound?
A2: The primary cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This process is significantly promoted by the presence of oxygen, which can oxidize the copper(I) catalyst, facilitating the undesired coupling pathway.[1][3] Therefore, any contamination with air/oxygen in the reaction setup is a major contributor.
Q3: I am observing significant amounts of the homocoupled dimer in my Sonogashira reaction. What is the first thing I should check?
A3: The most critical factor to verify is the exclusion of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This includes using degassed solvents and reagents and employing proper anaerobic techniques such as a Schlenk line or a glovebox.[1][4] Solvents should be thoroughly deoxygenated before use, for instance, by the freeze-pump-thaw method or by sparging with an inert gas.[4]
Q4: Beyond improving the inert atmosphere, what other strategies can I employ to minimize homocoupling?
A4: If rigorous exclusion of oxygen is insufficient, several other effective strategies can be implemented:
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate copper-mediated Glaser coupling.[1][4] Numerous copper-free Sonogashira protocols have been developed that show high selectivity for the cross-coupling product.[1][4]
-
Use a Reducing Atmosphere: Performing the reaction under a dilute atmosphere of hydrogen gas (mixed with an inert gas like nitrogen or argon) has been shown to dramatically reduce homocoupling, in some cases to as low as 2%.[1][5] The hydrogen helps to keep the catalyst in its reduced, active state.[4]
-
Add a Reducing Agent: The addition of a reducing agent can help prevent the oxidation of the copper(I) catalyst, thereby suppressing the homocoupling pathway.[2][6]
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. If feasible for your specific substrates, running the reaction at a lower temperature may reduce the rate of homocoupling.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving issues with the homocoupling of this compound.
Visualization of Competing Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
Caption: Competing Sonogashira (desired) and Glaser (undesired) catalytic cycles.
Troubleshooting Workflow
If you are experiencing significant homocoupling, follow this decision-making workflow.
Caption: A decision-making workflow for troubleshooting excessive homocoupling.
Data Presentation
The choice of strategy can significantly impact the ratio of the desired cross-coupled product to the undesired homocoupled dimer. The following table summarizes the expected outcomes of different approaches.
| Strategy | Key Parameters | Expected Homocoupling Level | Primary Mechanism of Suppression |
| Standard Sonogashira | Pd/Cu catalyst, amine base, inert gas purge | Potentially High (>20%) | N/A (Baseline) |
| Rigorous O₂ Exclusion | Freeze-pump-thaw, Schlenk line, glovebox | Moderate to Low (5-20%) | Prevents oxidation of Cu(I) to active Cu(II) for Glaser |
| Reducing Atmosphere | Dilute H₂ in N₂ or Ar | Very Low (<5%, reported as low as 2%)[1][5] | Maintains Cu catalyst in the reduced Cu(I) state |
| Copper-Free Protocol | Pd catalyst, specific ligand, base | Very Low to None (<2%) | Eliminates the catalyst required for Glaser coupling |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners. It is one of the most effective methods to completely avoid Glaser homocoupling.[1]
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the palladium catalyst and the base.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Add the anhydrous, degassed solvent via cannula or a gas-tight syringe.
-
Add the aryl halide and the this compound to the stirred solution.
-
Stir the reaction mixture at the desired temperature (many copper-free protocols are effective at room temperature).[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Perform an appropriate aqueous workup, typically involving acidification to protonate the benzoic acid, followed by extraction with an organic solvent.
Protocol 2: Sonogashira Coupling under a Reducing Atmosphere
This protocol modifies the traditional Sonogashira reaction to suppress homocoupling.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Schlenk flask and gas line with a pre-mixed dilute hydrogen/inert gas supply (e.g., 5% H₂ in N₂)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate the flask and backfill with the dilute hydrogen/inert gas mixture. Repeat this cycle three times.[1]
-
Add the degassed solvent and amine base via syringe.
-
Add the aryl halide and this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress.[1]
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent like saturated aqueous ammonium (B1175870) chloride solution.[1]
-
Proceed with a standard aqueous workup and extraction to isolate the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Ethynylbenzoic Acid and 4-Aminobenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and materials science, the selection of appropriate monomers is a critical determinant of the final polymer's properties and potential applications. Among the vast array of available building blocks, 4-ethynylbenzoic acid and 4-aminobenzoic acid have emerged as versatile monomers, each offering a unique set of reactive handles and leading to polymers with distinct characteristics. Both share a common para-substituted benzoic acid scaffold, providing a rigid aromatic core. However, the crucial difference lies in their functional groups: the terminal alkyne of this compound versus the primary amine of 4-aminobenzoic acid.
This guide provides an objective comparison of these two monomers in the context of polymer synthesis. It delves into their respective polymerization methods, the resulting polymer properties, and their applications, with a focus on providing experimental data and detailed protocols to aid researchers in their work.
Monomer Characteristics
The distinct functional groups of this compound and 4-aminobenzoic acid dictate their reactivity and the types of polymerization reactions they can undergo. The ethynyl (B1212043) group is highly reactive and can participate in a variety of reactions, including click chemistry, cross-coupling, and thermal polymerization.[1][2] The amino group, in contrast, is typically utilized in condensation polymerizations to form amide bonds or in oxidative electropolymerization to create conductive polymers.[3]
| Property | This compound | 4-Aminobenzoic Acid (PABA) |
| CAS Number | 10602-00-3 | 150-13-0 |
| Molecular Formula | C₉H₆O₂ | C₇H₇NO₂ |
| Molecular Weight | 146.14 g/mol | 137.14 g/mol |
| Appearance | Bright yellow or orange solid[4] | White to off-white crystalline powder |
| Melting Point | Decomposes before melting (thermal polymerization)[5][6] | 187-189 °C (melts with degradation)[7] |
| Key Reactive Group | Terminal Alkyne (-C≡CH) | Primary Amine (-NH₂) |
Polymerization Methodologies
The synthetic routes to producing polymers from these monomers are fundamentally different, leading to varied polymer architectures and properties.
This compound: Harnessing Alkyne Reactivity
Polymers derived from this compound leverage the versatility of the alkyne group. One of the most direct methods is thermal solid-state polymerization . Heating the crystalline monomer initiates a reaction, leading to a poly(phenylacetylene) derivative.[5][6] This method is advantageous for its simplicity. Additionally, the ethynyl group is an excellent substrate for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), and metal-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the precise construction of complex polymer backbones.[1][2]
4-Aminobenzoic Acid: Leveraging Amine and Aromatic Core
4-Aminobenzoic acid is frequently polymerized via oxidative electropolymerization . In this technique, an electrical potential is applied to a solution containing the monomer, causing it to oxidize and form a conductive polymer film directly onto an electrode surface.[3] This method is particularly useful for creating sensor surfaces and modified electrodes, as the thickness and properties of the polymer film can be controlled by adjusting the electrolysis parameters.[3] Furthermore, PABA is a crucial building block in the synthesis of various therapeutic agents and can be used to modify other polymers to enhance their properties.[8][9][10]
Comparative Performance of Resulting Polymers
The choice of monomer has a profound impact on the characteristics of the resulting polymer.
| Property | Poly(this compound) | Poly(4-aminobenzoic acid) |
| Structure & Morphology | Typically amorphous poly(phenylacetylene) derivative[5][6] | Can form porous, evenly distributed films via electropolymerization[3] |
| Thermal Stability | Exhibits enhanced thermal stability due to its rigid conjugated backbone[1] | Stable at temperatures below its melting point, but degrades upon melting[7] |
| Electrical Properties | Can be integrated into conjugated systems to form conductive polymers[1] | Forms conductive polymers, a property leveraged in electrochemical sensors[3] |
| Mechanical Properties | Expected to have high mechanical strength due to its rigid structure[1] | Mechanical properties can be influenced by polymorphism in the crystalline state[11] |
| Solubility | Generally low solubility in common solvents, typical for conjugated polymers. | Solubility is dependent on the polymer structure and can be limited. |
Applications in Research and Development
The unique properties of polymers derived from each monomer lend themselves to different high-value applications.
-
Polymers from this compound are primarily explored in materials science for advanced applications. Their potential for high thermal stability and electrical conductivity makes them candidates for flexible electronics, organic light-emitting diodes (OLEDs), and energy storage devices.[1] The reactive alkyne and carboxylic acid groups also allow for the creation of functionalized surfaces and nanomaterials for use in catalysis and biosensing.[1]
-
Polymers and derivatives of 4-Aminobenzoic Acid have a strong footprint in the biomedical and analytical fields. Poly(4-aminobenzoic acid) films are extensively used to create electrochemical sensors for detecting various analytes, including food dyes.[3] In drug development, PABA is a well-established building block for synthesizing a wide range of therapeutic molecules, from anesthetics to antibacterials.[9][10][12] It is also used in PEGylation, a process that modifies therapeutic proteins to improve their properties.[13]
Visualizations
Caption: Workflow for the thermal solid-state polymerization of this compound.
Caption: Workflow for the electropolymerization of 4-aminobenzoic acid onto an electrode.
Caption: Logical diagram comparing the reaction pathways of the two functional groups.
Experimental Protocols
Protocol 1: Thermal Solid-State Polymerization of this compound
This protocol is a generalized procedure based on literature descriptions of thermal polymerization of similar compounds.[5][6]
-
Preparation: Place a precisely weighed amount (e.g., 100 mg) of crystalline this compound into a differential scanning calorimetry (DSC) pan or a small glass tube.
-
Inert Atmosphere: Purge the container with an inert gas, such as nitrogen or argon, to prevent oxidation during heating.
-
Heating Program: Transfer the sample to a pre-heated oven or a DSC instrument. Heat the sample under a controlled temperature program. Based on DSC studies of related compounds, exothermic polymerization processes can occur at various temperatures, often starting above 150°C.[5] A typical program might involve heating from room temperature to 250°C at a rate of 10°C/min.
-
Polymerization: Hold the sample at a temperature above the major exothermic peak (the polymerization temperature) for a set period (e.g., 1-2 hours) to ensure complete reaction. The solid monomer will transform into the polymer, which is often an amorphous, colored solid.
-
Cooling and Isolation: Cool the sample back to room temperature under the inert atmosphere.
-
Characterization: The resulting polymer can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the alkyne C-H stretch, and solid-state NMR. Thermal properties can be analyzed using thermogravimetric analysis (TGA).
Protocol 2: Electropolymerization of 4-Aminobenzoic Acid on a Glassy Carbon Electrode (GCE)
This protocol is adapted from procedures for creating polymer-modified electrodes for sensing applications.[3]
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual polishing material.
-
Monomer Solution: Prepare a solution of 4-aminobenzoic acid (e.g., 100 µmol L⁻¹) in a suitable electrolyte, such as a phosphate (B84403) buffer solution (pH 7.0).
-
Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell consisting of the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Fill the cell with the monomer solution.
-
Electropolymerization: Connect the electrodes to a potentiostat. Polymerize the 4-aminobenzoic acid onto the GCE surface using cyclic voltammetry. A typical procedure involves scanning the potential repeatedly (e.g., 30 cycles) between a set range (e.g., -0.3 V and 1.5 V) at a specific scan rate (e.g., 100 mV s⁻¹).[3] A polymer film will gradually form on the GCE surface.
-
Post-treatment: After polymerization, rinse the modified electrode gently with deionized water to remove any unreacted monomer and electrolyte.
-
Characterization and Use: The poly(4-ABA)-modified electrode is now ready for use in electrochemical experiments. Its properties can be characterized by techniques such as cyclic voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) and scanning electron microscopy (SEM) to observe the film morphology.[3]
Conclusion
Both this compound and 4-aminobenzoic acid are valuable monomers that open doors to polymers with desirable properties. The choice between them is dictated entirely by the intended application.
-
This compound is the monomer of choice for creating highly stable, rigid, and potentially conductive polymers for advanced materials and electronics. Its utility in click chemistry and other modern polymerization techniques allows for the synthesis of well-defined, complex architectures.
-
4-Aminobenzoic acid excels in applications requiring biocompatibility and electrochemical activity. It is a cornerstone for developing electrochemical sensors and serves as a versatile building block in medicinal chemistry and for modifying biomolecules.
By understanding the distinct reactivity, polymerization behavior, and resulting properties associated with each monomer, researchers can make informed decisions to advance their projects in polymer science, materials development, and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-ETHYNYL-BENZOIC ACID | 10602-00-3 [m.chemicalbook.com]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Ethynyl and Bromo Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic incorporation and manipulation of functional groups are paramount to the successful construction of complex molecules. Among the myriad of functionalities available, the ethynyl (B1212043) and bromo groups stand out for their versatile reactivity and widespread application in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the reactivity of ethynyl and bromo functional groups in key organic transformations, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Cross-Coupling Reactions: A Tale of Two Partners
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Both ethynyl and bromo groups are key players in this arena, albeit with distinct roles and reactivity profiles.
The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend governed by the bond dissociation energies of the carbon-halogen bond.[1][2] Aryl bromides are thus more reactive than the more economical aryl chlorides, but less reactive than aryl iodides.[1][2]
Sonogashira Coupling: This reaction provides a direct comparison of the roles of terminal alkynes (ethynyl group) and aryl/vinyl halides (including bromides). The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3]
In a scenario where a molecule contains both a bromo and a terminal ethynyl group, chemoselective coupling can be achieved. For instance, in the synthesis of substituted 2-alkynyl-3-bromopyridines, the Sonogashira coupling can be directed to the bromo position while leaving the ethynyl group of the coupling partner intact.
Suzuki-Miyaura Coupling: This versatile reaction typically involves the coupling of an organoboron reagent with an organic halide. Aryl bromides are common substrates in Suzuki-Miyaura couplings. The ethynyl group does not directly participate as a primary coupling partner in the same way a halide does. However, alkynylboronates can be used, showcasing the versatility of the ethynyl moiety in being transformed into other reactive species.
Data Presentation: Comparison of Ethynyl and Bromo Groups in Cross-Coupling Reactions
| Reaction Type | Role of Functional Group | Typical Reaction Partners | Relative Reactivity/Performance | Key Considerations |
| Sonogashira Coupling | Ethynyl: Nucleophilic alkyne source | Aryl/Vinyl Halides (e.g., Ar-Br) | Essential for C(sp)-C(sp²) bond formation. Reactivity is influenced by the acidity of the alkyne proton. | Requires a terminal alkyne. Can be sensitive to steric hindrance.[4] |
| Bromo: Electrophilic partner | Terminal Alkynes | More reactive than chlorides, less than iodides. Electron-withdrawing groups on the aryl ring can increase reactivity.[5] | Oxidative addition of the C-Br bond to Pd(0) is a key step. | |
| Suzuki-Miyaura Coupling | Ethynyl: Not a direct partner | - | Can be converted to an alkynylboronate to act as a nucleophilic partner. | Requires pre-functionalization of the alkyne. |
| Bromo: Electrophilic partner | Organoboron reagents (e.g., Ar-B(OH)₂) | Good reactivity, widely used. More reactive than aryl chlorides. | Catalyst and ligand choice are crucial for efficient coupling. |
Nucleophilic Reactions: Attack and Substitution
The electronic nature of the ethynyl and bromo groups dictates their behavior in nucleophilic reactions.
Ethynyl Group: Nucleophilic Addition
The triple bond of an ethynyl group is susceptible to nucleophilic attack, particularly when activated by an adjacent electron-withdrawing group (e.g., in ynones). This Michael-type addition is a powerful tool for carbon-heteroatom and carbon-carbon bond formation. The regioselectivity of the addition is governed by the electronic and steric nature of the substituents on the alkyne.
Bromo Group: Nucleophilic Aromatic Substitution (SNAr)
An aromatic bromo group can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the bromo group is crucial to activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6] Unactivated aryl bromides are generally unreactive towards SNAr.
Data Presentation: Comparison of Ethynyl and Bromo Groups in Nucleophilic Reactions
| Reaction Type | Functional Group | Driving Force | Typical Nucleophiles | Key Reactivity Factors |
| Nucleophilic Addition | Ethynyl | Electrophilicity of the alkyne | Thiols, amines, phosphines | Activation by an electron-withdrawing group is often necessary. |
| Nucleophilic Aromatic Substitution (SNAr) | Bromo | Stabilization of the Meisenheimer complex | Alkoxides, amines, thiols | Requires strong electron-withdrawing groups ortho/para to the bromo group. |
Cycloaddition Reactions: Building Rings
Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner.
Ethynyl Group: Dienophile in Diels-Alder Reactions
Alkynes can act as dienophiles in [4+2] Diels-Alder cycloadditions, reacting with conjugated dienes to form 1,4-cyclohexadiene (B1204751) derivatives.[7][8] The reactivity of the ethynyl group as a dienophile is significantly enhanced by the presence of electron-withdrawing substituents.[9]
Bromo Group: Limited Direct Participation
Aryl bromides do not typically participate directly in common cycloaddition reactions like the Diels-Alder reaction. However, they can be precursors to reactive intermediates, such as benzynes, which readily undergo cycloadditions. The generation of benzynes from aryl bromides usually requires strong bases.
Data Presentation: Comparison of Ethynyl and Bromo Groups in Cycloaddition Reactions
| Reaction Type | Functional Group | Role | Typical Reaction Partners | Key Reactivity Factors |
| Diels-Alder [4+2] Cycloaddition | Ethynyl | Dienophile | Conjugated Dienes | Reactivity is enhanced by electron-withdrawing groups on the alkyne. |
| Bromo | Precursor to reactive intermediate | - | Does not directly participate. Can be converted to an aryne which is a potent dienophile/dipolarophile. |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., toluene (B28343), dioxane, or DMF)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Bromide
Materials:
-
Activated aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the activated aryl bromide in the anhydrous solvent.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[10]
General Protocol for Diels-Alder Reaction with an Alkynyl Dienophile
Materials:
-
Conjugated diene (1.0 mmol)
-
Alkynyl dienophile (e.g., dimethyl acetylenedicarboxylate) (1.0 mmol)
-
Solvent (e.g., toluene or xylene), if necessary
Procedure:
-
Combine the diene and the alkynyl dienophile in a reaction vessel. If a solvent is used, dissolve the reactants in the solvent.
-
Heat the reaction mixture. The required temperature can vary significantly depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]
Mandatory Visualizations
Caption: Roles of ethynyl and bromo groups in cross-coupling reactions.
Caption: Reactivity of ethynyl and bromo groups in nucleophilic reactions.
Caption: Participation of ethynyl and bromo groups in cycloadditions.
Conclusion
The ethynyl and bromo functional groups offer distinct yet complementary reactivity profiles that are invaluable to the synthetic chemist. The terminal ethynyl group primarily serves as a potent nucleophile in cross-coupling reactions and a dienophile in cycloadditions, with its reactivity often tunable by adjacent functional groups. In contrast, the bromo group, particularly on an aromatic ring, is a reliable electrophilic partner in a wide array of cross-coupling reactions and can undergo nucleophilic substitution when appropriately activated. Understanding the nuances of their reactivity, as outlined in this guide, allows for the strategic design of synthetic routes to access a diverse range of complex molecular architectures. The choice between leveraging the reactivity of an ethynyl or a bromo group will ultimately depend on the desired bond disconnection and the overall synthetic strategy.
References
- 1. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aromatic Nucleophilic Substitution [fishersci.nl]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Validation of 4-Ethynylbenzoic Acid Purity by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key synthetic intermediates like 4-Ethynylbenzoic acid is paramount in research and drug development to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present supporting experimental protocols and data to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of non-volatile and semi-volatile organic compounds. Its high resolving power allows for the separation of the main compound from its impurities, providing a detailed purity profile.
-
High Sensitivity: Capable of detecting impurities at very low levels.
-
Excellent Resolution: Can separate structurally similar compounds.
-
Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.
This protocol is a general guideline and may require optimization based on the specific instrument and sample characteristics.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (reagent grade)
-
This compound reference standard (of known purity)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Parameter | Result |
| Retention Time (Main Peak) | ~15.2 min (example) |
| Purity by Area % | 99.5% |
| Impurity 1 (Retention Time) | ~12.8 min (example, potentially more polar) |
| Impurity 2 (Retention Time) | ~18.5 min (example, potentially less polar) |
Nuclear Magnetic Resonance (NMR) for Purity Determination
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate purity assessment.
-
Absolute Quantification: Does not require a specific reference standard for the analyte.
-
Structural Information: Provides structural information about the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
This protocol provides a general procedure for qNMR analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
| Parameter | Value |
| Analyte Signal (¹H NMR, DMSO-d₆) | Aromatic protons (δ ~7.6-8.0 ppm) |
| Internal Standard (Maleic Acid) Signal | Olefinic protons (δ ~6.2 ppm) |
| Calculated Purity (% w/w) | 99.2% |
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between phases. | Signal intensity is proportional to the number of nuclei. |
| Quantification | Relative (requires a reference standard of the analyte). | Absolute (with a certified internal standard). |
| Sensitivity | High (can detect trace impurities). | Lower than HPLC. |
| Specificity | High (can separate closely related impurities). | Moderate (signal overlap can be an issue). |
| Information Provided | Purity profile, retention times of impurities. | Purity, structural confirmation, and impurity identification. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Destructive/Non-destructive | Can be considered destructive depending on the collection method. | Non-destructive. |
Potential Impurities in this compound
Knowledge of potential impurities is crucial for developing a robust analytical method. Based on common synthetic routes, potential impurities in this compound may include:
-
Starting materials: e.g., 4-iodobenzoic acid or its methyl ester.
-
Intermediates: e.g., methyl 4-ethynylbenzoate, 4-((trimethylsilyl)ethynyl)benzoic acid.
-
Side products: e.g., the dimer 4,4'-(ethyne-1,2-diyl)dibenzoic acid.[1]
-
Residual solvents: from the synthesis and purification process.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the validation of this compound purity.
Caption: Workflow for Purity Validation of this compound.
References
A Researcher's Guide to Metal-Organic Framework Linkers: A Comparative Study
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic linker is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties.[1] This guide provides an objective comparison of the performance of various linkers in commonly studied MOF families, supported by experimental data. We delve into the impact of linker functionalization on key MOF characteristics, including surface area, pore size, stability, and their relevance in applications like drug delivery.[1][2]
The rational design of MOFs hinges on the judicious choice of their molecular building blocks: metal nodes and organic linkers.[1] The linker, in particular, offers a versatile platform for tuning the framework's properties. By introducing different functional groups to the linker's backbone, researchers can precisely control the pore environment, leading to enhanced performance in applications ranging from gas storage and separation to catalysis and drug delivery.[1][3] This guide will focus on the well-studied UiO-66 framework to examine how the introduction of common functional groups on the terephthalate (B1205515) linker influences its performance metrics.[1]
Comparative Performance Data of Functionalized Linkers in UiO-66
The introduction of functional groups into the organic linker can significantly alter the properties of the resulting MOF.[4] While this allows for the fine-tuning of the material for specific applications, it's important to understand the trade-offs. For instance, the addition of bulky functional groups can lead to a decrease in specific surface area and total pore volume.[4] The following table summarizes the key performance indicators of functionalized UiO-66 MOFs based on experimental data.
| Linker Functional Group | MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (°C) | Key Observations |
| -H (unfunctionalized) | UiO-66 | ~1200 | ~0.50 | ~500 | High thermal and chemical stability, serves as a benchmark.[5] |
| -NH₂ (amino) | UiO-66-NH₂ | ~1100 | ~0.45 | ~450 | The amino group can enhance CO₂ selectivity and serve as a site for post-synthetic modification.[6] |
| -NO₂ (nitro) | UiO-66-NO₂ | ~950 | ~0.40 | ~400 | The electron-withdrawing nature of the nitro group can influence the electronic properties of the MOF.[6] |
| -Br (bromo) | UiO-66-Br | ~1050 | ~0.48 | ~480 | Halogen functionalization can be used to fine-tune the hydrophobicity of the pores.[7] |
| -2COOH (dicarboxylic) | UiO-66-(COOH)₂ | ~800 | ~0.35 | ~350 | The additional carboxylic acid groups can increase the hydrophilicity and provide additional coordination sites.[7] |
Linker Selection for Drug Delivery Applications
In the context of drug delivery, the choice of linker is paramount, as it influences not only the drug loading and release kinetics but also the biocompatibility and biodegradability of the MOF carrier.[2][8] The ideal linker should be non-toxic and, in many cases, biodegradable to ensure the safe clearance of the MOF from the body after drug release.[2]
| Linker Type | Examples | Key Characteristics for Drug Delivery |
| Biocompatible Carboxylates | Terephthalic acid, Fumaric acid, Trimesic acid | Low toxicity, high polarity, and can form stable frameworks with biocompatible metals like iron and zinc.[2] |
| Bio-derived Linkers | Amino acids, Peptides, Nucleobases | Inherently biocompatible and biodegradable, offering a pathway to creating "bio-friendly" MOFs.[9] |
| Stimuli-Responsive Linkers | Azobenzene-containing linkers, disulfide-containing linkers | Enable controlled drug release in response to specific stimuli like light or changes in redox potential. |
Experimental Protocols
General Synthesis Protocol for UiO-66 Series
This section outlines a typical solvothermal synthesis for the UiO-66 series of MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC) or functionalized equivalent (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic acid or Benzoic acid)[10]
Procedure:
-
In a glass vial, dissolve ZrCl₄ and the chosen linker (H₂BDC or a functionalized variant) in DMF. The molar ratio of metal to linker is typically 1:1.
-
Add a modulator to the solution. The modulator helps to control the crystallinity and reduce defects in the final product.[10]
-
Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After the reaction is complete, allow the vial to cool to room temperature. A crystalline powder should have formed.
-
The powder is then typically washed with fresh DMF and then a lower boiling point solvent like ethanol (B145695) to remove unreacted starting materials.
-
The final product is activated by heating under vacuum to remove the solvent molecules from the pores.[11]
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data.[12]
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the MOF by measuring its weight loss as a function of temperature.[13][14]
-
Nitrogen Adsorption-Desorption Isotherms: Performed at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.
Visualizing the Impact of Linker Selection
The choice of an organic linker is a critical decision in the design of a MOF for a specific application. The following diagram illustrates a general workflow for this selection process.
Caption: Workflow for selecting a linker strategy based on desired MOF properties for a specific application.
The functionalization of a linker has a direct and often predictable impact on the resulting MOF's properties. The diagram below illustrates these relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Author Spotlight: Experimental Approaches for the Synthesis of Low-Valent Metal-Organic Frameworks from Multitopic Phosphine Linkers [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Ethynylbenzoic Acid: An Evaluation of Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
4-Ethynylbenzoic acid is a pivotal building block in medicinal chemistry and materials science, prized for its rigid, linear structure and versatile terminal alkyne and carboxylic acid functionalities. The synthesis of this key intermediate can be approached through various methods, each with its own set of advantages and disadvantages. This guide provides a detailed comparison of two prominent synthetic routes: the well-established Sonogashira coupling followed by deprotection and hydrolysis, and an alternative approach utilizing the Corey-Fuchs reaction. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound is often guided by factors such as starting material availability, desired scale, and tolerance of functional groups in the substrate. Below is a summary of the key quantitative data for the two methods discussed in this guide.
| Parameter | Method 1: Sonogashira Coupling | Method 2: Corey-Fuchs Reaction |
| Starting Material | Methyl 4-iodobenzoate (B1621894) | 4-Formylbenzoic acid |
| Key Reagents | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | Carbon tetrabromide, Triphenylphosphine (B44618), n-Butyllithium |
| Overall Yield | ~85% | ~75% |
| Number of Steps | 3 (Coupling, Deprotection, Hydrolysis) | 2 (Dibromo-olefination, Elimination/Alkynylation) |
| Reaction Conditions | Mild to moderate temperatures | Cryogenic to room temperature |
| Key Advantages | High yield, well-established | Utilizes a common starting material |
| Key Disadvantages | Multi-step, potential for catalyst contamination | Use of pyrophoric and moisture-sensitive reagents |
Method 1: Sonogashira Coupling, Deprotection, and Hydrolysis
This widely employed method involves the palladium-catalyzed cross-coupling of a protected alkyne with an aryl halide, followed by removal of the protecting group and hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocols
Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate and Trimethylsilylacetylene
To a solution of methyl 4-iodobenzoate (1.0 eq) in a suitable solvent such as triethylamine (B128534) (TEA) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq). The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). Trimethylsilylacetylene (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, is then purified by column chromatography. A typical yield for this step is approximately 90%.
Step 2: Deprotection of Methyl 4-((trimethylsilyl)ethynyl)benzoate
The purified methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1M in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give methyl 4-ethynylbenzoate. This step typically proceeds with a yield of around 98%.
Step 3: Hydrolysis of Methyl 4-ethynylbenzoate
Methyl 4-ethynylbenzoate (1.0 eq) is dissolved in a mixture of methanol (B129727) and water. An excess of a base, such as lithium hydroxide (B78521) (LiOH, 2.0 eq), is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound. The yield for this final step is typically around 98%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Method 2: Corey-Fuchs Reaction
An alternative approach to the synthesis of this compound involves the conversion of an aldehyde to a terminal alkyne using the Corey-Fuchs reaction. This two-step process begins with the formation of a dibromo-olefin from an aldehyde, followed by elimination and metal-halogen exchange to generate the terminal alkyne.
Experimental Protocols
Step 1: Synthesis of 4-(2,2-dibromovinyl)benzoic acid
To a stirred solution of triphenylphosphine (PPh₃, 2.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added carbon tetrabromide (CBr₄, 1.0 eq) portion-wise. The resulting dark red solution is stirred for 5-10 minutes. A solution of 4-formylbenzoic acid (1.0 eq) in DCM is then added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 4-(2,2-dibromovinyl)benzoic acid. A typical yield for this step is in the range of 80-90%.
Step 2: Synthesis of this compound
The purified 4-(2,2-dibromovinyl)benzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is carefully quenched with water at 0 °C and then acidified with dilute HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give this compound. Purification by recrystallization or column chromatography affords the final product. The yield for this step is typically around 85-90%.
Logical Relationship Diagram
Caption: Logical flow for the Corey-Fuchs synthesis of this compound.
Conclusion
Both the Sonogashira coupling and the Corey-Fuchs reaction represent viable and effective methods for the synthesis of this compound. The Sonogashira approach, while involving an additional deprotection and hydrolysis step, generally offers a slightly higher overall yield and utilizes well-understood and robust reaction conditions. The Corey-Fuchs reaction provides a more direct route from a common aromatic aldehyde, though it requires the handling of pyrophoric organolithium reagents and cryogenic temperatures. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including available starting materials, scale, and the chemist's familiarity with the techniques involved. This guide provides the foundational information to make an informed decision for the efficient and successful synthesis of this important chemical building block.
Performance Showdown: 4-Ethynylbenzoic Acid-Based Polymers Challenge Traditional Materials in Advanced Applications
For Immediate Release
A comprehensive analysis of 4-Ethynylbenzoic acid (4-EBA)-based polymers reveals their significant potential to outperform conventional materials in demanding applications such as controlled drug delivery and high-performance composites. This guide offers a side-by-side comparison with established polymers like poly(lactic-co-glycolic acid) (PLGA) and standard epoxy resins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The unique molecular structure of 4-EBA, featuring a reactive ethynyl (B1212043) group and a carboxylic acid moiety, allows for the synthesis of polymers with enhanced thermal stability, mechanical strength, and tunable functionality. These properties make 4-EBA-based polymers promising candidates for next-generation technologies.
Drug Delivery: A New Era of Controlled Release
In the realm of drug delivery, polymers derived from this compound are emerging as a versatile alternative to traditional biodegradable polymers like PLGA. The aromatic backbone of 4-EBA polymers can contribute to different degradation profiles and drug interaction capabilities, potentially offering more precise control over release kinetics.
While direct comparative release studies are still emerging, analysis of polymers with similar aromatic structures suggests a potential for zero-order release kinetics, a highly desirable profile for many therapeutic applications. This contrasts with the often biphasic release pattern observed with PLGA, which is characterized by an initial burst release followed by a slower, degradation-controlled phase.
Table 1: Comparative Performance of Drug Delivery Polymers
| Property | This compound-Based Polymer (Anticipated) | Poly(lactic-co-glycolic acid) (PLGA) |
| Degradation Mechanism | Surface erosion | Bulk erosion |
| Drug Release Kinetics | Potentially near zero-order | Biphasic (initial burst then sustained) |
| Mechanical Strength | High (tunable with crosslinking) | Moderate |
| Biocompatibility | Good (degradation products to be fully evaluated) | Excellent (well-established) |
Experimental Protocol: In Vitro Drug Release Study
A standard method to evaluate and compare the in vitro drug release from polymer nanoparticles involves the following steps:
-
Nanoparticle Preparation: Drug-loaded nanoparticles of both the 4-EBA-based polymer and PLGA are synthesized using a nanoprecipitation method. The drug is dissolved along with the polymer in a suitable organic solvent, which is then added dropwise to an aqueous phase under constant stirring. The nanoparticles form as the solvent evaporates.
-
Characterization: The size, morphology, and drug loading efficiency of the nanoparticles are determined using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and UV-Vis spectroscopy.
-
Release Assay: A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C in a dialysis bag with a specific molecular weight cut-off.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using High-Performance Liquid Chromatography (HPLC). The volume of the release medium is maintained by adding fresh buffer after each sampling.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release profile and kinetics.
High-Performance Composites: Superior Strength and Stability
The rigid aromatic structure and the potential for crosslinking via the ethynyl groups position 4-EBA as an excellent monomer for creating high-performance thermosetting polymers. When used as a curing agent or comonomer in epoxy resins, 4-EBA can significantly enhance the thermal and mechanical properties of the resulting composite materials.
Table 2: Comparative Performance of High-Performance Polymers
| Property | 4-EBA-Based Epoxy Composite (Anticipated) | Standard Epoxy Composite |
| Thermal Stability (Td) | High (>350°C) | Moderate (~300-350°C) |
| Tensile Strength | Very High | High |
| Young's Modulus | Very High | High |
| Moisture Absorption | Low | Moderate |
Experimental Protocol: Thermal and Mechanical Testing of Composites
The performance of 4-EBA-based epoxy composites can be benchmarked against standard epoxy systems using the following methodologies:
-
Composite Fabrication: Composite laminates are prepared by impregnating a reinforcing fabric (e.g., carbon fiber) with the respective resin systems (4-EBA modified epoxy and a standard epoxy) and then curing them under controlled temperature and pressure.
-
Thermal Analysis (Thermogravimetric Analysis - TGA): TGA is performed to determine the thermal stability of the cured composites. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded. The decomposition temperature (Td) is a key parameter obtained from this analysis.
-
Mechanical Testing (Tensile Test): Dog-bone shaped specimens are subjected to a uniaxial tensile force until failure using a universal testing machine according to ASTM D638 standard. The tensile strength and Young's modulus are calculated from the stress-strain curve.
A Researcher's Guide to Characterizing 4-Ethynylbenzoic Acid Functionalized Surfaces
For researchers, scientists, and drug development professionals, the precise modification of surfaces with molecules like 4-Ethynylbenzoic acid (4-EBA) is a critical step in creating advanced materials for catalysis, sensing, and bio-interfaces.[1] The success of this functionalization hinges on rigorous characterization to confirm the presence, integrity, and uniformity of the molecular layer. This guide provides an objective comparison of key analytical techniques, complete with experimental protocols and representative data, to ensure a comprehensive evaluation of your 4-EBA functionalized surface.
The this compound molecule possesses a carboxylic acid group, which serves as an anchor to various substrates, and a terminal ethynyl (B1212043) (alkyne) group, which is available for subsequent covalent modification, often via "click chemistry".[1][2] Characterization is essential to verify both the attachment to the surface and the availability of the alkyne for further reactions.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a surface. It is invaluable for confirming the successful grafting of the 4-EBA molecule.
Expected Results for 4-EBA Surfaces:
-
Survey Scans: Will show the presence of Carbon (C), Oxygen (O), and the underlying substrate elements.
-
High-Resolution C1s Spectrum: This is the most diagnostic region. Deconvolution of the C1s peak should reveal distinct components corresponding to the different chemical environments of carbon in 4-EBA:
-
C-C/C-H: Aromatic ring carbons (~284.8 eV).
-
C≡C: Alkynyl carbons (~285.5 eV).
-
C-COO: Carbon attached to the carboxyl group (~286.5 eV).
-
O-C=O: The carboxyl carbon itself (~289.0 eV).[3]
-
-
High-Resolution O1s Spectrum: Will show peaks corresponding to the carboxyl group.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Securely mount the functionalized substrate on a clean sample holder. Ensure the surface to be analyzed is facing the X-ray source and analyzer.
-
System Introduction: Introduce the sample into the XPS instrument's load-lock chamber.
-
Pump Down: Evacuate the chamber to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent gas-phase molecules from interfering with the measurement.
-
Survey Scan: Perform a low-resolution survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans over the specific elemental regions of interest (e.g., C1s, O1s, and substrate peaks). Use a lower pass energy to achieve higher energy resolution.
-
Charge Correction: If the sample is insulating, use a charge neutralizer (electron flood gun) and reference the C1s peak for adventitious carbon to 284.8 eV.
-
Data Analysis: Process the data using appropriate software. Perform peak fitting and deconvolution on the high-resolution spectra to determine the chemical states and their relative concentrations. The thickness of the organic layer can also be estimated from the attenuation of the substrate signal.[4]
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR is a powerful technique for identifying the functional groups present on a surface. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-EBA, this technique can confirm the presence of the key carboxylic acid and alkyne moieties.[5][6]
Expected Results for 4-EBA Surfaces:
-
C≡C-H Stretch: A sharp, weak peak around 3300 cm⁻¹.
-
C≡C Stretch: A peak in the range of 2100-2140 cm⁻¹.
-
C=O Stretch: A strong peak from the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
O-H Stretch: A broad band from the carboxylic acid hydroxyl group, often centered around 3000 cm⁻¹.
Experimental Protocol: ATR-FTIR Analysis
-
Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Mounting: Press the 4-EBA functionalized surface firmly and evenly against the ATR crystal to ensure good contact.
-
Acquire Background: Collect a background spectrum of the clean, bare ATR crystal before analyzing the sample.
-
Acquire Sample Spectrum: Collect the spectrum of the functionalized surface. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.
-
Data Collection: Typically, 64 or 128 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and compare them to reference spectra for 4-EBA to confirm its presence and the integrity of its functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, making it excellent for detecting the alkyne and aromatic ring vibrations in 4-EBA.[7]
Expected Results for 4-EBA Surfaces:
-
C≡C Stretch: A strong, sharp peak typically observed between 2100 cm⁻¹ and 2200 cm⁻¹.
-
Aromatic Ring Modes: A characteristic strong peak around 1600 cm⁻¹ (in-plane C-C stretching).[8]
-
COO⁻ Stretch: Symmetric and asymmetric stretching modes of the carboxylate group can also be observed, typically around 1390 cm⁻¹.[8]
Experimental Protocol: Raman Spectroscopy
-
Sample Placement: Place the functionalized substrate on the microscope stage.
-
Focusing: Use the microscope objective to focus the laser onto the sample surface.
-
Parameter Selection: Choose an appropriate laser wavelength (e.g., 532 nm, 633 nm, or 785 nm) to balance signal intensity and minimize fluorescence. Set the laser power and acquisition time to achieve a good signal without damaging the sample.
-
Spectrum Acquisition: Acquire the Raman spectrum from the surface.
-
Data Analysis: Identify the characteristic Raman shifts (in cm⁻¹) corresponding to the vibrational modes of 4-EBA.
Contact Angle Goniometry
This simple yet effective technique measures the angle a liquid droplet makes with the surface, providing a measure of surface wettability. A change in the water contact angle upon functionalization is a strong indicator that the surface chemistry has been altered. Bare substrates (like silicon oxide or glass) are typically hydrophilic, while the aromatic nature of 4-EBA will render the surface more hydrophobic.
Expected Results for 4-EBA Surfaces:
-
An increase in the static water contact angle compared to the clean, unfunctionalized substrate. For example, a clean glass slide might have a contact angle of <20°, which could increase to 40°-70° after successful 4-EBA functionalization.[9]
Experimental Protocol: Contact Angle Measurement
-
Sample Placement: Place the functionalized substrate on a level stage.
-
Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Image Capture: A camera captures a profile image of the droplet.
-
Angle Analysis: Software analyzes the image to determine the angle at the three-phase (solid-liquid-vapor) contact line.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure uniformity and calculate an average value.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale.[10][11] It is used to assess the quality and uniformity of the 4-EBA layer and to measure its thickness.
Expected Results for 4-EBA Surfaces:
-
Topography Images: Will reveal the morphology of the functionalized layer. A successful functionalization should result in a relatively uniform surface, though some aggregation may be visible.
-
Roughness Analysis: The root-mean-square (RMS) roughness of the surface can be quantified. A smooth underlying substrate should show a slight increase in roughness after functionalization.
-
Scratch Test: A "scratch" can be made in the molecular layer with the AFM tip, and the height difference between the scratched and unscratched areas can provide a direct measurement of the layer's thickness.
Experimental Protocol: AFM Imaging
-
Probe Selection: Choose a suitable AFM cantilever and tip (e.g., a standard silicon nitride tip).
-
Sample Mounting: Secure the functionalized substrate onto the AFM scanner stage.
-
Initial Approach: Engage the AFM tip with the surface. Tapping mode (or non-contact mode) is generally preferred for soft molecular layers to minimize sample damage.[12]
-
Imaging Parameters: Optimize imaging parameters such as scan size, scan rate, setpoint, and feedback gains to obtain a high-quality, stable image.
-
Image Acquisition: Scan the desired area of the surface to generate a topographic map.[12]
-
Data Analysis: Use AFM software to flatten the image, perform roughness analysis (e.g., RMS roughness), and measure feature heights or layer thickness.
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films.[13][14] It is highly sensitive, capable of measuring film thickness down to the sub-nanometer level, making it ideal for characterizing self-assembled monolayers.[13]
Expected Results for 4-EBA Surfaces:
-
A uniform thickness measurement across the surface, typically in the range of 1-2 nm for a 4-EBA monolayer, consistent with the length of the molecule.
Experimental Protocol: Ellipsometry
-
Sample Alignment: Place the functionalized substrate on the sample stage and align it with respect to the incident light beam.
-
Model Building: Define an optical model that represents the sample stack (e.g., Substrate / Native Oxide / 4-EBA Layer / Air). The optical constants of the substrate must be known or measured first. For the 4-EBA layer, a Cauchy dispersion model is often used.[14]
-
Measurement: Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength and/or angle of incidence. Measurements at multiple angles (e.g., 65°, 70°, 75°) are recommended for more robust results.[15]
-
Data Fitting: Use software to fit the experimental Ψ and Δ data to the generated optical model. The software varies the unknown parameters (in this case, the thickness of the 4-EBA layer) to minimize the difference between the measured and calculated data.
-
Result Validation: Evaluate the goodness of the fit (e.g., by checking the Mean Squared Error) to ensure the determined thickness is reliable.
Quantitative Data Comparison
The following table summarizes the typical quantitative information obtained from each technique for a well-formed 4-EBA monolayer on a silicon substrate with a native oxide layer.
| Characterization Technique | Parameter Measured | Typical Value for 4-EBA Monolayer |
| XPS | Elemental Binding Energy (C1s) | ~284.8 eV (Aromatic), ~289.0 eV (O-C =O) |
| ATR-FTIR | Vibrational Wavenumber | ~2105 cm⁻¹ (C≡C), ~1710 cm⁻¹ (C=O) |
| Raman Spectroscopy | Raman Shift | ~2110 cm⁻¹ (C≡C), ~1605 cm⁻¹ (Aromatic C=C) |
| Contact Angle | Static Water Contact Angle | 40° - 70° (increase from bare substrate) |
| AFM | Layer Thickness / Roughness (RMS) | 1-2 nm / < 0.5 nm |
| Ellipsometry | Layer Thickness | 1-2 nm |
Visualizing the Process
Workflow for Surface Functionalization and Characterization
The following diagram illustrates a typical experimental workflow, from preparing the substrate to obtaining a comprehensive characterization of the 4-EBA functionalized surface.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 10602-00-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atomic force microscopy probing interactions and microstructures of ionic liquids at solid surfaces - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Atomic force microscopy comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Helen Greenwood Hansma's Research [web.physics.ucsb.edu]
- 13. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.purdue.edu [chem.purdue.edu]
Assessing the Biocompatibility of 4-Ethynylbenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing use of 4-ethynylbenzoic acid and its derivatives in bioconjugation, drug delivery, and materials science necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of this compound, primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, against common alternatives utilized in copper-free click chemistry. Due to a notable lack of direct biocompatibility studies on this compound itself, this guide draws comparisons based on the established toxicological profiles of the reaction chemistries in which these compounds are employed.
Executive Summary
Direct, quantitative biocompatibility data for this compound and its derivatives are scarce in peer-reviewed literature. The primary biocompatibility concern associated with its use in "click chemistry" arises from the cytotoxicity of the copper (I) catalyst required for the CuAAC reaction. In contrast, alternative strain-promoted azide-alkyne cycloaddition (SPAAC) reagents, such as dibenzocyclooctyne (DBCO) derivatives, circumvent the need for a copper catalyst and are generally considered to have better biocompatibility. This guide highlights the critical need for dedicated cytotoxic, genotoxic, and in vivo studies on this compound and its derivatives to ensure their safe application in biomedical fields.
Comparison of Bioconjugation Chemistries
The biocompatibility of this compound is intrinsically linked to the CuAAC reaction. Therefore, a comparison with copper-free alternatives is essential.
| Feature | This compound (in CuAAC) | DBCO Derivatives (in SPAAC) | BCN Derivatives (in SPAAC) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper (I) | No | No |
| Catalyst Biocompatibility | Cytotoxic | Not Applicable | Not Applicable |
| General Biocompatibility | Concerns due to copper catalyst toxicity | Generally considered biocompatible and non-cytotoxic[1][2] | Generally considered biocompatible[][4] |
| Reaction Speed | Generally faster than SPAAC | Slower than CuAAC but fast for a copper-free reaction | Fast for a copper-free reaction |
| Supporting Data | Limited direct data on the molecule itself; biocompatibility is inferred from the toxicity of the reaction system. | Studies indicate good water solubility and biocompatibility of PEGylated DBCO derivatives[1]. | Widely used in bioconjugation due to biocompatibility[][4]. |
Experimental Protocols
To facilitate the direct assessment of this compound derivatives and other click chemistry reagents, detailed protocols for standard in vitro biocompatibility assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6][7]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound (e.g., this compound derivative)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the test compound dilutions. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate overnight in the incubator.[6]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[10]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Test compound
-
Lysis buffer (provided in the kit)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired duration.
-
Prepare control wells:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
Transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11][12]
-
Add the stop solution provided in the kit.[11]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Signaling Pathways and Visualizations
Cytotoxicity can be mediated through various signaling pathways. Understanding these pathways is crucial for interpreting biocompatibility data. Below are diagrams of key pathways and a typical experimental workflow.
Caption: Workflow for in vitro biocompatibility assessment.
Caption: Simplified caspase-mediated apoptosis pathway.[13]
Caption: Oxidative stress-induced cytotoxicity pathway.[14][15][16]
Conclusion and Future Directions
While this compound is a valuable tool in chemical synthesis, its application in biological systems warrants a cautious approach due to the inherent cytotoxicity of the copper catalyst required for its primary mode of reaction. The lack of direct biocompatibility data on this compound and its derivatives is a significant knowledge gap. Researchers and drug development professionals should consider copper-free click chemistry alternatives, such as those employing DBCO or BCN reagents, which have a more established record of biocompatibility for in vitro and in vivo applications.
It is imperative that future research focuses on the systematic evaluation of the biocompatibility of this compound and its derivatives. Such studies should include comprehensive in vitro cytotoxicity and genotoxicity assays, as well as in vivo toxicity assessments, to establish a clear safety profile and enable informed decisions regarding its use in biomedical applications.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 4. interchim.fr [interchim.fr]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. abeomics.com [abeomics.com]
- 14. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Confirming Reactions of 4-Ethynylbenzoic Acid: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of chemical reactions is paramount. This guide provides a comprehensive comparison of spectroscopic methods for verifying reactions involving 4-Ethynylbenzoic acid, a versatile building block in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.
This compound's dual functionality, featuring a terminal alkyne and a carboxylic acid, allows it to participate in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, and palladium-catalyzed Sonogashira couplings. Spectroscopic analysis is indispensable for confirming the successful formation of the desired products from these reactions.
Spectroscopic Confirmation: A Multi-faceted Approach
The transformation of this compound into its various derivatives can be meticulously tracked by observing characteristic changes in its spectroscopic signatures. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure of the reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
Key Indicators in NMR Spectra:
-
Disappearance of the Alkyne Proton: The most definitive evidence of a successful reaction at the ethynyl (B1212043) group is the disappearance of the signal corresponding to the terminal alkyne proton (≡C-H) in the ¹H NMR spectrum. This peak typically appears as a singlet around 3-4 ppm.
-
Appearance of New Signals: Concurrently, new signals characteristic of the product will appear. For instance, in a click reaction, a new singlet corresponding to the triazole proton will emerge, typically in the region of 7.5-8.5 ppm. In a Sonogashira coupling, new aromatic signals from the coupled aryl group will be observed.
-
Shifts in Aromatic Proton Signals: The electronic environment of the benzene (B151609) ring in this compound changes upon reaction, leading to shifts in the signals of the aromatic protons.
-
¹³C NMR Shifts: In the ¹³C NMR spectrum, the signals for the acetylenic carbons (typically around 80-90 ppm) will disappear and be replaced by signals corresponding to the carbons of the newly formed triazole ring or the internal alkyne in a Sonogashira product.
Table 1: Comparison of ¹H NMR and ¹³C NMR Data for this compound and its Reaction Products.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~8.0-8.2 (d, 2H, Ar-H), ~7.5-7.7 (d, 2H, Ar-H), ~3.3 (s, 1H, ≡C-H) | ~166 (C=O), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~83 (≡C-), ~80 (-C≡) |
| Click Product (1-benzyl-4-(4-carboxyphenyl)-1H-1,2,3-triazole) | ~8.2-8.4 (s, 1H, triazole-H), ~8.0-8.2 (d, 2H, Ar-H), ~7.8-8.0 (d, 2H, Ar-H), ~7.3-7.5 (m, 5H, benzyl-Ar-H), ~5.6 (s, 2H, CH₂) | ~167 (C=O), ~148 (triazole-C), ~135 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~121 (triazole-C), ~54 (CH₂) |
| Sonogashira Product (4-(phenylethynyl)benzoic acid) | ~8.0-8.2 (d, 2H, Ar-H), ~7.5-7.7 (m, 4H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H) | ~166 (C=O), ~132 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~124 (Ar-C), ~92 (-C≡C-), ~90 (-C≡C-) |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.
Key Vibrational Bands:
-
Disappearance of the ≡C-H Stretch: The sharp, weak absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond is a key diagnostic peak. Its absence in the product spectrum is a strong indication of a successful reaction.
-
Disappearance of the C≡C Stretch: The stretching vibration of the carbon-carbon triple bond in a terminal alkyne appears as a weak band around 2100 cm⁻¹. This band will either disappear or shift to a slightly different frequency for the internal alkyne in a Sonogashira product.
-
Appearance of New Bands: In the case of a click reaction, new bands associated with the triazole ring may appear in the fingerprint region (below 1500 cm⁻¹). For esterification reactions of the carboxylic acid group, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be replaced by C-O stretching bands of the ester (around 1000-1300 cm⁻¹), and the carbonyl (C=O) stretch will shift from ~1680 cm⁻¹ for the acid to ~1730 cm⁻¹ for the ester.
Table 2: Key IR Absorption Bands for Monitoring this compound Reactions.
| Functional Group | Reactant (this compound) | Product (e.g., Click or Sonogashira) |
| ≡C-H (stretch) | ~3300 cm⁻¹ (sharp, weak) | Absent |
| C≡C (stretch) | ~2100 cm⁻¹ (weak) | Absent or shifted |
| C=O (stretch) | ~1680 cm⁻¹ (strong) | ~1680 cm⁻¹ (if acid is unreacted) |
| O-H (stretch, carboxylic acid) | ~3000 cm⁻¹ (broad) | ~3000 cm⁻¹ (if acid is unreacted) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, offering definitive confirmation of the expected chemical transformation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula of the product with high confidence. Fragmentation patterns observed in the mass spectrum can also provide structural information that supports the proposed product structure.
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (Click) Reaction
This protocol describes a general procedure for the reaction of this compound with an organic azide (B81097).
-
Reactant Preparation: In a suitable flask, dissolve this compound (1 equivalent) and the corresponding organic azide (1-1.2 equivalents) in a solvent mixture, typically a combination of water and an organic solvent like t-butanol or DMSO.
-
Catalyst Preparation: In a separate vial, prepare a solution of a copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, typically 1-5 mol%) and a reducing agent, such as sodium ascorbate (B8700270) (typically 5-10 mol%), in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the reactants.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
-
Analysis: The purified product is analyzed by NMR, IR, and MS to confirm its structure and purity.
General Protocol for a Sonogashira Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, typically 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, typically 2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF, DMF, or triethylamine) and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine), which often also serves as the solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent and wash with water or an aqueous ammonium (B1175870) chloride solution to remove the amine hydrohalide salt. Dry the organic layer and concentrate it. The crude product is then purified by column chromatography or recrystallization.
-
Analysis: Characterize the purified product using NMR, IR, and MS.
Alternative Analytical Methods
While spectroscopic methods are the gold standard for structural confirmation, other techniques can provide valuable quantitative and kinetic data.
Table 3: Comparison of Alternative Analytical Methods.
| Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reactant consumption and product formation, purity assessment. | High sensitivity and resolution, can be coupled with MS for identification. | Requires method development, may not provide detailed structural information on its own. |
| Reaction Calorimetry (e.g., Isothermal Titration Calorimetry - ITC) | Thermodynamic and kinetic data (enthalpy, entropy, reaction rate, activation energy).[1] | Provides real-time kinetic information, does not require chromophores.[1] | Does not provide structural information, requires specialized equipment. |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Simple, fast, and inexpensive. | Not quantitative, limited resolution. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound reaction.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound, functionalized via a click reaction, could be used as a probe to interact with a target protein.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the outcomes of their reactions with this compound, ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to Catalysts for 4-Ethynylbenzoic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
4-Ethynylbenzoic acid is a pivotal building block in organic synthesis, prized for its dual functionality. The terminal alkyne and carboxylic acid moieties allow for orthogonal chemical modifications, making it a valuable synthon for pharmaceuticals, functional materials, and complex organic molecules. The efficiency of coupling reactions involving this intermediate is highly dependent on the chosen catalytic system. This guide provides an objective comparison of various catalysts for two key transformations: the Sonogashira coupling of the ethynyl (B1212043) group and the Suzuki-Miyaura coupling of its halo-derivatives, supported by experimental data from the literature.
Sonogashira Coupling of this compound
The Sonogashira reaction is the most direct method for functionalizing the alkyne group of this compound, forming a crucial C(sp)-C(sp²) bond by coupling it with aryl or vinyl halides. The reaction is typically mediated by a palladium catalyst, often with a copper(I) co-catalyst. However, to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free protocols have been developed.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling
The following table summarizes the performance of various catalytic systems in Sonogashira coupling reactions involving terminal alkynes, including aryl carboxylic acid derivatives. Note that reaction conditions and substrates may vary across different studies, affecting direct comparability.
| Catalyst / Precursor | Ligand / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | N/A | 85 | 0.33 | Haloaryl carboxylic acids | Good to Excellent |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 16 | 2-Bromofuran | High |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | Aryl Halides | Good to Excellent[1] |
| Pd₁(NC) (heterogeneous) | CuI / PPh₃ | NEt₃ | MeCN | 80 | 24 | Aryl Iodides | High[2] |
| PdCl₂(PPh₃)₂ | None (Copper-free) | N/A | [TBP][4EtOV] (Ionic Liquid) | 55 | 3 | Iodobenzene | 85-99%[3][4] |
| Pd₂(dba)₃ | None (Copper-free) | N/A | Aqueous Ethanol (B145695) | 65 | N/A | Aryl Iodides | Good to Excellent |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a representative procedure for the coupling of this compound with an aryl iodide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[5]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Then, add an amine base, such as triethylamine (B128534) (Et₃N, 2.0-3.0 eq), which can also serve as a co-solvent.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.[2][5]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for copper-free conditions, minimizing Glaser homocoupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.5 eq), a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol%), and a suitable ligand (e.g., cataCXium A, 1 mol%).[1]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane) followed by an inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to 90 °C) for the required time (e.g., 6-48 hours), monitoring by TLC or LC-MS.[1]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: A generalized workflow for a typical cross-coupling reaction.
Caption: Key steps in the Sonogashira catalytic cycles.
Suzuki-Miyaura Coupling of 4-Halobenzoic Acids
While the Sonogashira reaction directly functionalizes the alkyne, the Suzuki-Miyaura coupling is a powerful alternative for creating biaryl structures, which are common motifs in pharmaceuticals. This reaction is performed on an aryl halide derivative, such as 4-bromobenzoic acid, coupling it with an organoboron reagent like phenylboronic acid. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with the potentially deactivating carboxylic acid group.
Data Presentation: Comparison of Catalysts for Suzuki-Miyaura Coupling
The following table compares different palladium catalysts for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid, demonstrating the impact of the catalytic system on reaction efficiency.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd/C (10%) | Ligand-free | K₂CO₃ | Ethanol/Water | RT | 0.5 | High |
| [PdCl₂(glycine)₂] | Glycine | K₂CO₃ | Water | RT | 1.5 | 99% |
| Ad-L-PdCl₂⊂dmβ-CD | Adamantyl-pyrazole | Na₂CO₃ | Methanol/Water | RT | 2 | 100% |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | 2 | 97% |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60% |
| DMAP-stabilized Pd NPs | DMAP | N/A | Water | N/A | N/A | High |
Data synthesized from multiple sources for the coupling of 4-bromobenzoic acid and phenylboronic acid.[3][5][6][7][8][9]
Experimental Protocol
Protocol 3: Heterogeneous Pd/C-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a green and operationally simple procedure using a heterogeneous catalyst.[6]
-
Reaction Setup: In a round-bottom flask open to the air, combine 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).[6]
-
Solvent and Catalyst Addition: Add a mixture of ethanol and water as the solvent. To this suspension, add 10% Palladium on carbon (Pd/C, ~1.5 mol% Pd).[6]
-
Reaction Execution: Stir the mixture vigorously at room temperature for 30-60 minutes. The product, 4-biphenylcarboxylic acid, will precipitate out of the solution.
-
Work-up and Purification: Filter the reaction mixture to collect the solid, which includes the product and the Pd/C catalyst. Wash the solid with water. To separate the product from the catalyst, dissolve the product in a basic aqueous solution, filter to remove the insoluble Pd/C, and then re-precipitate the product by acidifying the filtrate with HCl. The pure product can be obtained by filtration or recrystallization.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for 4-Ethynylbenzoic Acid
Essential safety protocols for researchers, scientists, and drug development professionals handling 4-Ethynylbenzoic acid, focusing on immediate safety, operational guidance, and disposal.
Handling this compound in a laboratory setting requires stringent adherence to safety protocols to mitigate risks associated with its hazardous properties. This guide provides essential information on the appropriate personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure the well-being of laboratory personnel. This compound is classified as harmful if swallowed and is known to cause serious eye irritation. It may also lead to skin and respiratory irritation, necessitating a comprehensive approach to safety.
Personal Protective Equipment (PPE) for Handling this compound
A systematic approach to PPE selection is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various stages of handling this compound.
| Operation Stage | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Preparation and Weighing (Solid Form) | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves (double-gloving recommended).[1][2][3] | A NIOSH-approved N95 or higher-rated particulate respirator, especially if not handled in a fume hood.[4][5][6] | A standard laboratory coat. |
| Handling in Solution | Chemical safety goggles. | Nitrile or neoprene gloves.[1][2][3] | Not generally required if handled in a properly functioning chemical fume hood. | A standard laboratory coat. |
| Transfer and Reactions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves.[1][2][3] | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. | A standard laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[1][3] | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.[4][5][6] | A chemical-resistant apron or coveralls over a laboratory coat. |
| Waste Disposal | Chemical safety goggles. | Nitrile or neoprene gloves.[1][2][3] | Not generally required if handling sealed waste containers. | A standard laboratory coat. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][9]
-
Glove Usage: Inspect gloves for any signs of degradation or punctures before use. When removing gloves, do so without touching the outer surface to prevent skin contact. Dispose of contaminated gloves as hazardous waste.[10]
Disposal Plan:
-
Waste Segregation: All solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.[9][11]
-
Liquid Waste: Solutions of this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not dispose of this chemical down the drain.[11]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.[11]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. safetyvestsandmore.com [safetyvestsandmore.com]
- 2. wellbefore.com [wellbefore.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. schc.memberclicks.net [schc.memberclicks.net]
- 5. dnacih.com [dnacih.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. pdx.edu [pdx.edu]
- 8. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
